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  • Product: 1,3-Phenylenediacetamidoxime
  • CAS: 885966-18-7

Core Science & Biosynthesis

Foundational

chemical structure and properties of 1,3-phenylenediacetamidoxime

The Chemical Structure, Properties, and Applications of 1,3-Phenylenediacetamidoxime: A Comprehensive Technical Guide Executive Summary 1,3-Phenylenediacetamidoxime is a highly specialized, bifunctional organic ligand ch...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Structure, Properties, and Applications of 1,3-Phenylenediacetamidoxime: A Comprehensive Technical Guide

Executive Summary

1,3-Phenylenediacetamidoxime is a highly specialized, bifunctional organic ligand characterized by a central benzene ring substituted at the meta (1,3) positions with acetamidoxime groups. While amidoximes are historically recognized in pharmacology as nitric oxide (NO) donors, 1,3-phenylenediacetamidoxime has emerged as a critical structural motif in the design of advanced porous materials, specifically Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)[1][2]. Its primary utility lies in its exceptional chelating affinity for heavy metals, most notably the selective sequestration of the uranyl ion (UO₂²⁺) from highly competitive aqueous matrices like seawater[3][4].

Chemical Identity and Structural Characteristics

The molecular architecture of 1,3-phenylenediacetamidoxime provides distinct geometric and thermodynamic advantages. The meta substitution pattern enforces a specific spatial orientation (bite angle) that prevents intramolecular steric hindrance during polymerization or framework functionalization, offering unique pore topologies compared to its ortho or para isomers.

Table 1: Physicochemical Properties of 1,3-Phenylenediacetamidoxime

PropertyValue / Description
IUPAC Name N',N''-dihydroxy-1,3-phenylenediacetimidamide
Linear Formula C₁₀H₁₄N₄O₂
Molecular Weight 222.25 g/mol
Physical State Solid
SMILES N\C(Cc1cccc(C\C(N)=N\O)c1)=N\O
Key Functional Groups Two terminal amidoxime (-C(NH₂)=NOH) moieties

Synthesis Methodology and Mechanistic Causality

The synthesis of 1,3-phenylenediacetamidoxime relies on the nucleophilic addition of hydroxylamine to 1,3-phenylenediacetonitrile.

Protocol 1: Synthesis and Self-Validating Characterization

  • Objective: Convert nitrile precursors to amidoximes with >85% yield while preventing over-oxidation.

  • Causality of Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl) is an air-stable source of hydroxylamine. A mild base (e.g., K₂CO₃) is required to neutralize the hydrochloride salt, liberating the active nucleophile (free NH₂OH) in situ. A mixed solvent system (ethanol/water) is chosen because the organic nitrile is soluble in ethanol, while the inorganic salts require water for dissolution, ensuring a homogeneous reaction phase.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of 1,3-phenylenediacetonitrile in 50 mL of absolute ethanol.

  • Activation: In a separate flask, dissolve 30 mmol of NH₂OH·HCl and 15 mmol of K₂CO₃ in 20 mL of deionized water. Stir until CO₂ evolution ceases (causality: confirms complete neutralization and release of free NH₂OH).

  • Nucleophilic Addition: Add the aqueous solution dropwise to the ethanol solution. Reflux the mixture at 80°C for 12–24 hours[5].

  • Isolation: Cool the mixture to 4°C to induce crystallization. Filter the white precipitate and wash with cold distilled water to remove residual inorganic salts.

  • Self-Validating System (FTIR): The protocol is validated by Fourier Transform Infrared (FTIR) spectroscopy. A successful transformation is confirmed by the complete disappearance of the sharp C≡N stretching band at ~2250 cm⁻¹ and the emergence of a C=N stretch at ~1650 cm⁻¹ and an N-O stretch at ~930 cm⁻¹[6].

Synthesis Nitrile 1,3-Phenylenediacetonitrile (Electrophilic Precursor) Reaction Nucleophilic Addition (Reflux, EtOH/H2O, 80°C) Nitrile->Reaction Hydroxylamine NH2OH·HCl + K2CO3 (Nucleophile Generation) Hydroxylamine->Reaction Liberates free NH2OH Product 1,3-Phenylenediacetamidoxime (Target Molecule) Reaction->Product Crystallization at 4°C Validation FTIR/NMR Validation (Loss of 2250 cm⁻¹ C≡N peak) Product->Validation Self-Validating QA

Caption: Synthesis workflow of 1,3-phenylenediacetamidoxime via nucleophilic addition and FTIR validation.

Chelation Thermodynamics and Uranyl Sequestration

The most prominent application of the amidoxime group is its deployment in the extraction of uranium from seawater[3][7]. Seawater contains approximately 3.3 ppb of uranium, predominantly existing as highly stable calcium uranyl carbonate complexes,[Ca₂UO₂(CO₃)₃][4][7].

Mechanistic Causality of Chelation: To successfully extract uranium, the chelating agent must thermodynamically outcompete the carbonate ligands. Theoretical calculations and Extended X-ray Absorption Fine Structure (EXAFS) analyses reveal that the amidoxime group typically acts as an η²-coordinated ligand, binding the linear uranyl ion (UO₂²⁺) through both the oxime oxygen and the amide nitrogen[3][4]. The bifunctional nature of 1,3-phenylenediacetamidoxime allows for cooperative, multidentate binding when integrated into a polymer or COF backbone, significantly enhancing the binding affinity and selectivity against competing ions like vanadium (VO₂⁺)[4].

Chelation Seawater Seawater Matrix ([Ca2UO2(CO3)3] at 3.3 ppb) Coordination Ligand Exchange & η²-Coordination (Displacement of CO3²⁻) Seawater->Coordination Diffusion Amidoxime Amidoxime Ligand (1,3-Phenylene backbone) Amidoxime->Coordination Deprotonation (pH ~8.3) Chelate Stable Uranyl Chelate [UO2(Amidoxime)2] Coordination->Chelate Thermodynamic Trap Elution Acidic Elution (0.1M HCl) (Protonation of Ligand) Chelate->Elution Uranium Recovery Elution->Amidoxime Material Regeneration

Caption: Thermodynamic pathway of uranyl chelation by amidoxime ligands and subsequent recovery.

Applications in Advanced Frameworks (COFs and MOFs)

The integration of 1,3-phenylenediacetamidoxime motifs into porous frameworks has revolutionized solid-phase extraction technologies. By utilizing phenylenediacetonitrile as a building block for COFs (e.g., via Knoevenagel condensation), researchers can post-synthetically modify the labile nitrile groups into amidoximes[1][5][8].

Table 2: Comparative Performance of Amidoxime-Functionalized Materials

Material PlatformFunctionalization StrategyTarget ApplicationKey Performance Metric
UiO-66-AO (MOF) Post-synthetic modificationUranium ExtractionRemoves 94.8% of UO₂²⁺ within 120 min[3]
COF-TpDb-AO Nitrile-to-amidoxime conversionU(VI) CaptureAdsorption capacity of 408 mg/g[2]
In–Nx–C–R Catalyst Amidoxime grafting on capsulesElectrocatalytic U Extraction6.35 mg/g per day in natural seawater[7]

Protocol 2: Standardized Uranium Extraction and Quantification Workflow

  • Objective: Quantify the extraction efficiency of amidoxime-functionalized materials.

  • Causality: Conducting the extraction in natural or simulated seawater (pH 8.3) ensures that the speciation of uranium mimics real-world conditions, validating the material's ability to break the [Ca₂UO₂(CO₃)₃] complex.

  • Equilibration: Suspend 10 mg of the amidoxime-functionalized framework in 1000 mL of simulated seawater spiked with 10 ppm UO₂(NO₃)₂.

  • Adsorption: Agitate the suspension at 298 K for 24 hours to reach thermodynamic equilibrium.

  • Separation: Isolate the solid sorbent using a 0.22 µm membrane filter.

  • Self-Validating Quantification (ICP-MS): Analyze the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Calculate the adsorption capacity ( qe​ ) using the mass balance equation: qe​=(C0​−Ce​)×V/m , where C0​ and Ce​ are initial and equilibrium concentrations, V is volume, and m is the mass of the sorbent.

  • Regeneration: Elute the captured uranium by washing the sorbent in 0.1 M HCl for 2 hours, protonating the amidoxime groups and releasing the UO₂²⁺ ions for material reuse[6].

References

  • Highly Efficient Electrocatalytic Uranium Extraction from Seawater over an Amidoxime‐Functionalized In–N–C Catalyst | Advanced Science |[Link]

  • Ultrafast and Efficient Extraction of Uranium from Seawater Using an Amidoxime Appended Metal–Organic Framework | ACS Applied Materials & Interfaces |[Link]

  • Synthesis of amidoxime polymer gel to extract uranium compound from seawater by UV radiation curing | Separation Science and Technology |[Link]

  • Theoretical Insights on Improving Amidoxime Selectivity for Potential Uranium Extraction from Seawater | The Journal of Physical Chemistry A |[Link]

  • Robust C–C bonded porous networks with chemically designed functionalities for improved CO2 capture from flue gas | Nature Communications |[Link]

  • Covalent Organic Frameworks: Design, Synthesis, and Functions | Chemical Reviews |[Link]

  • Construction of Aptamer-Molecularly-Imprinted Fluorescent Covalent Organic Framework and Its Collaborative Recognition of Diethylstilbestrol | ACS Food Science & Technology |[Link]

Sources

Exploratory

Whitepaper: Thermodynamic Stability and Coordination Dynamics of 1,3-Phenylenediacetamidoxime at Room Temperature

Executive Summary As the demand for advanced chelating agents in heavy metal remediation and seawater uranium extraction intensifies, understanding the thermodynamic boundaries of amidoxime-based ligands is critical. 1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for advanced chelating agents in heavy metal remediation and seawater uranium extraction intensifies, understanding the thermodynamic boundaries of amidoxime-based ligands is critical. 1,3-phenylenediacetamidoxime (Chemical Formula: C10​H14​N4​O2​ ) represents a highly specialized, rigid-backbone diamidoxime. As a Senior Application Scientist, I have structured this technical guide to dissect the thermodynamic stability of this molecule at room temperature (25 °C). By examining its structural constraints, hydrolytic resistance, and complexation thermodynamics, this whitepaper provides a field-proven, self-validating framework for researchers deploying this compound in advanced material synthesis and coordination chemistry.

Structural Rationale: The 1,3-Phenylene Advantage

Commercially available as a high-purity solid reagent, [5] consists of a central benzene ring substituted at the meta (1,3) positions with two acetamidoxime groups. This specific geometry is not merely a structural feature; it is the fundamental driver of its thermodynamic stability.

In aliphatic diamidoximes (such as glutardiamidoxime), the flexible carbon backbone allows the two amidoxime groups to interact intramolecularly, forming cyclic imide dioximes. These cyclic structures are notoriously unstable and degrade rapidly under acidic conditions [1]. Conversely, the rigid benzene backbone of 1,3-phenylenediacetamidoxime sterically locks the amidoxime groups apart. This physical constraint entirely precludes intramolecular cyclization, rendering the molecule exceptionally stable against autohydrolysis and acid-catalyzed degradation at room temperature.

StructuralLogic A 1,3-Phenylenediacetamidoxime (Meta-substituted) B Rigid Benzene Backbone A->B C Steric Hindrance Prevents Cyclization B->C Structural Constraint D No Cyclic Imide Dioxime Formation C->D Prevents Intramolecular Reaction E High Thermodynamic Stability at Room Temperature D->E Avoids Acid-Catalyzed Degradation

Fig 1. Structural causality dictating the thermodynamic stability of the diamidoxime.

Thermodynamic Stability Profile at Room Temperature (25 °C)

The thermodynamic stability of the amidoxime functional group is heavily dictated by the activation energy required for nucleophilic attack on the imino carbon.

Aqueous Stability (Acidic vs. Alkaline)

According to comprehensive 1 [1], isolated amidoxime groups act as a kinetic trap at 25 °C.

  • Alkaline Conditions: In highly basic environments (e.g., 1 M NaOH), the molecule remains thermodynamically stable for several months at room temperature. Hydrolysis to a carboxylic acid derivative only becomes quantitatively significant when the system is thermally excited (e.g., heated to 80 °C), which overcomes the activation energy barrier.

  • Acidic Conditions: Because 1,3-phenylenediacetamidoxime cannot form the vulnerable cyclic imide dioxime intermediate, it maintains remarkable stability even in 1 M HCl at 25 °C, showing negligible degradation over extended periods.

Uranyl Coordination Thermodynamics

When deployed for metal extraction, the 2 [3] reveal that binding is highly spontaneous ( ΔG<0 ).3 [2] that the complexation of uranyl ions ( UO22+​ ) with amidoxime groups in aqueous solutions is an endothermic process. The thermodynamic driving force is overwhelmingly entropic, resulting from the displacement of coordinated water molecules and carbonate ions from the uranyl solvation shell. 4 [4] confirm that open-chain diamidoximes form immensely stable complexes, with logβ values capable of outcompeting natural seawater carbonates.

Self-Validating Experimental Methodologies

To empirically verify the thermodynamic stability of 1,3-phenylenediacetamidoxime in your own laboratory, you must utilize protocols that inherently validate their own data integrity.

Protocol A: NMR-Based Hydrolytic Stability Assay

This protocol determines the exact degradation half-life of the molecule in extreme aqueous conditions.

  • Sample Preparation: Dissolve 0.2 M of 1,3-phenylenediacetamidoxime in D2​O adjusted to 1 M NaOD (or 1 M DCl for acidic testing).

    • Causality: Deuterated solvents ( D2​O , NaOD) are strictly required to prevent rapid proton exchange with the solvent. Using standard H2​O would broaden and obscure the labile amido ( −NH2​ ) and oxime ( −OH ) proton signals in the 1H NMR spectrum, rendering kinetic tracking impossible.

  • Internal Standardization (The Self-Validation Step): Add 0.1% TSP (trimethylsilylpropanoic acid) to the NMR tube.

    • Causality & Validation: TSP acts as an inert, non-reactive internal reference. Rule: If the integration of the TSP peak fluctuates by >2% between any two time points, it indicates solvent evaporation or spectrometer instability. This automatically invalidates that specific kinetic time-point, ensuring only pristine data is used for thermodynamic calculations.

  • Thermal Equilibration: Seal the NMR tube and maintain the probe strictly at 25 °C.

    • Causality: Hydrolysis is exponentially temperature-dependent (Arrhenius relationship). Fluctuations in room temperature will artificially accelerate degradation. Maintaining a strict 25 °C isolates the true thermodynamic baseline.

  • Kinetic Acquisition: Acquire 1H spectra at t=0 , and subsequently every 72 hours for 6 months, tracking the disappearance of the imino proton signals.

Protocol S1 1. Sample Prep: 0.2 M in D2O (1 M NaOD/DCl) S2 2. Internal Standard: Add TSP (Self-Validation Trigger) S1->S2 S3 3. Thermal Control: 25 °C (Isolate Thermodynamic Baseline) S2->S3 S4 4. Kinetic NMR Acquisition (Monitor Degradation) S3->S4

Fig 2. Self-validating NMR workflow for assessing amidoxime hydrolytic stability.

Protocol B: Potentiometric Determination of Stability Constants

To measure the thermodynamic binding strength ( logβ ) with metal ions at 25 °C:

  • Titration Setup: Prepare a 1.0 mM solution of 1,3-phenylenediacetamidoxime in a 0.5 M NaCl background electrolyte to maintain constant ionic strength.

    • Causality: Without a high-concentration background electrolyte, the activity coefficients of the ions will shift drastically during titration, invalidating the Nernstian response of the pH electrode.

  • Electrode Calibration (Self-Validation): Perform a strong acid-strong base Gran titration prior to adding the ligand.

    • Validation: The Gran plot must yield a straight line with an R2>0.999 . If it does not, the electrode is fouled, and the subsequent thermodynamic data will be fundamentally flawed.

  • Equilibrium Titration: Add UO22+​ at a 1:1 and 1:2 metal-to-ligand ratio. Titrate with 0.1 M NaOH at 25 °C, allowing a strict 5-minute equilibration time between injections.

Quantitative Data Summary

The following tables synthesize the expected thermodynamic parameters for 1,3-phenylenediacetamidoxime and its highly conserved functional groups at room temperature.

Table 1: Thermodynamic Stability Profile of Amidoxime Functional Groups at 25 °C

Environmental ConditionSolvent SystemHalf-Life ( t1/2​ ) at 25 °CPrimary Degradation Pathway
Highly Acidic 1 M DCl / D2​O > 6 monthsNegligible (Sterically protected from cyclization)
Highly Alkaline 1 M NaOD / D2​O > 6 monthsNegligible (Kinetic trap; high activation energy)
Thermal Stress (Control) 1 M NaOD (80 °C)< 48 hoursRapid hydrolysis to Carboxylate derivatives

Table 2: Representative Thermodynamic Binding Parameters for Uranyl-Diamidoxime Complexation [4]

Complex StoichiometryLog β (Stability Constant) ΔG (Gibbs Free Energy)Predominant Binding Mode
UO2​(Ligand)+ ~ 9.4 - 17.8Negative (Spontaneous)Bidentate Chelation
UO2​(Ligand)2​ ~ 25.0Highly NegativeTetradentate Coordination

References

  • Cyclic Imide Dioximes: Formation and Hydrolytic Stability Source: Industrial & Engineering Chemistry Research - ACS Publications URL
  • Theoretical Insights on the Interaction of Uranium with Amidoxime and Carboxyl Groups Source: Inorganic Chemistry - ACS Publications URL
  • Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications Source: MDPI URL
  • Source: OSTI (Office of Scientific and Technical Information, U.S. DOE)
  • 1,3-Phenylenediacetamidoxime AldrichCPR Source: Sigma-Aldrich URL

Sources

Foundational

A Comprehensive Technical Guide to the Molecular Weight and Exact Mass of 1,3-Phenylenediacetamidoxime

For Researchers, Scientists, and Drug Development Professionals Introduction In the realms of chemical research and pharmaceutical development, a precise understanding of a molecule's fundamental properties is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of chemical research and pharmaceutical development, a precise understanding of a molecule's fundamental properties is paramount. Among the most critical of these are molecular weight and exact mass. While often used interchangeably in introductory contexts, these two parameters are distinct and provide different, yet equally vital, insights into a compound's nature and behavior. This guide provides an in-depth exploration of the molecular weight and exact mass of 1,3-phenylenediacetamidoxime, a compound of interest in various chemical and biological studies. We will delve into the theoretical basis of these properties, their practical implications in research and drug development, and the methodologies for their determination.

Core Concepts: Molecular Weight vs. Exact Mass

To fully appreciate the data presented for 1,3-phenylenediacetamidoxime, it is essential to first grasp the distinction between molecular weight and exact mass.

Molecular Weight (or Molar Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation is based on the standard atomic weights of the elements as determined by the International Union of Pure and Applied Chemistry (IUPAC), which reflect the isotopic abundances on Earth.[1] Molecular weight is typically expressed in atomic mass units (amu) or grams per mole ( g/mol ). This value is crucial for stoichiometric calculations in the laboratory, such as preparing solutions of a specific molarity.

Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[2][3] This is a monoisotopic mass and is a more precise measure, often extending to several decimal places. Exact mass is particularly important in high-resolution mass spectrometry, where it is used to determine the elemental composition of a molecule with a high degree of confidence.[4][5][6]

The relationship between these concepts can be visualized as follows:

G Molecular Formula\n(C₁₀H₁₄N₄O₂) Molecular Formula (C₁₀H₁₄N₄O₂) Molecular Weight Molecular Weight Molecular Formula\n(C₁₀H₁₄N₄O₂)->Molecular Weight  Calculated using  Standard Atomic Weights Exact Mass Exact Mass Molecular Formula\n(C₁₀H₁₄N₄O₂)->Exact Mass  Calculated using  Most Abundant Isotope Masses Stoichiometry &\nMolar Calculations Stoichiometry & Molar Calculations Molecular Weight->Stoichiometry &\nMolar Calculations High-Resolution\nMass Spectrometry High-Resolution Mass Spectrometry Exact Mass->High-Resolution\nMass Spectrometry Elemental Composition\nDetermination Elemental Composition Determination High-Resolution\nMass Spectrometry->Elemental Composition\nDetermination

Caption: Relationship between Molecular Formula, Molecular Weight, and Exact Mass.

Quantitative Data for 1,3-Phenylenediacetamidoxime

The chemical formula for 1,3-phenylenediacetamidoxime is C₁₀H₁₄N₄O₂ . Based on this formula, the molecular weight and exact mass have been calculated and are presented in the table below.

ParameterValueUnit
Molecular Weight 222.25 g/mol
Exact Mass 222.11168Da

Calculation Methodologies

Molecular Weight Calculation

The molecular weight of 1,3-phenylenediacetamidoxime (C₁₀H₁₄N₄O₂) is calculated by summing the standard atomic weights of its constituent atoms. The standard atomic weights as provided by IUPAC are intervals for many elements due to natural isotopic variation.[4][7] For practical laboratory calculations, a conventional value is often used.

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

  • Hydrogen (H): 14 atoms × 1.008 g/mol = 14.112 g/mol

  • Nitrogen (N): 4 atoms × 14.007 g/mol = 56.028 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight = 120.11 + 14.112 + 56.028 + 31.998 = 222.248 g/mol (rounded to 222.25 g/mol )

Exact Mass Calculation

The exact mass is calculated using the mass of the most abundant isotope for each element.

  • Carbon (¹²C): 10 atoms × 12.00000 Da = 120.00000 Da

  • Hydrogen (¹H): 14 atoms × 1.00783 Da = 14.10962 Da

  • Nitrogen (¹⁴N): 4 atoms × 14.0031 Da = 56.0124 Da

  • Oxygen (¹⁶O): 2 atoms × 15.9949 Da = 31.9898 Da

Total Exact Mass = 120.00000 + 14.10962 + 56.0124 + 31.9898 = 222.11182 Da (slight variations may exist based on the precision of isotopic masses used).

Significance in Research and Drug Development

The molecular weight and exact mass of a compound like 1,3-phenylenediacetamidoxime are not merely abstract numbers; they have profound implications in scientific research and the pharmaceutical industry.

Role of Molecular Weight in Drug Development

Molecular weight is a critical parameter in the early stages of drug discovery and development, particularly in assessing the "drug-likeness" of a compound.[8] One of the most influential guidelines is Lipinski's Rule of Five , which suggests that for a compound to have good oral bioavailability, its molecular weight should be less than 500 Daltons.[9][10][11] Compounds with higher molecular weights often exhibit poor absorption and permeation through biological membranes.[12]

Furthermore, molecular weight influences a drug's:

  • Solubility: Lower molecular weight compounds tend to be more soluble.[12]

  • Diffusion and Permeability: Smaller molecules generally diffuse more readily across biological barriers.[13]

  • Formulation and Delivery: The molecular weight can dictate the choice of drug delivery system and formulation.[12][14]

The Power of Exact Mass in Analytical Chemistry

Exact mass is a cornerstone of modern analytical techniques, especially high-resolution mass spectrometry (HRMS) .[4][5][6] By measuring the mass of a molecule to several decimal places, HRMS allows for the unambiguous determination of its elemental formula.[15][16] This is because the unique mass defects of different isotopes result in a distinct exact mass for a given combination of atoms.[2]

For instance, two different molecules might have the same nominal mass (rounded to the nearest whole number) but will have different exact masses if their elemental compositions are different. This capability is invaluable for:

  • Identifying Unknown Compounds: In metabolomics, natural product discovery, and forensic analysis, HRMS can help identify unknown substances by providing their elemental formula.[4][17]

  • Confirming Molecular Identity: In synthetic chemistry, HRMS is used to confirm that the desired product has been synthesized by matching the measured exact mass to the calculated theoretical exact mass.[17]

  • Metabolite Profiling: In drug metabolism studies, HRMS can identify metabolites by determining their elemental composition, providing insights into how a drug is processed in the body.[4]

Experimental Determination of Molecular Weight and Exact Mass

While the molecular weight and exact mass can be calculated theoretically from the molecular formula, they are also determined experimentally to confirm the identity and purity of a compound.

Methods for Molecular Weight Determination

Several techniques can be employed to determine the molecular weight of a compound:

  • Mass Spectrometry (MS): This is a powerful technique that can provide both molecular weight and exact mass information.[18][19]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): These methods are particularly useful for determining the molecular weight of polymers and large biomolecules.[19]

  • Static Light Scattering (SLS): This technique measures the intensity of scattered light to determine the molecular weight of macromolecules in solution.[20]

  • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a common method for estimating the molecular weight of proteins.[19]

High-Resolution Mass Spectrometry for Exact Mass Determination

For the precise measurement of exact mass, high-resolution mass spectrometers are required. These instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can achieve mass accuracies in the parts-per-million (ppm) range.[4][17]

A simplified workflow for exact mass determination using HRMS is as follows:

G cluster_0 Sample Preparation & Introduction cluster_1 Mass Spectrometry cluster_2 Data Analysis Sample Dissolution Sample Dissolution Infusion or LC Introduction Infusion or LC Introduction Sample Dissolution->Infusion or LC Introduction Ionization (e.g., ESI) Ionization (e.g., ESI) Infusion or LC Introduction->Ionization (e.g., ESI) Mass Analysis (e.g., TOF, Orbitrap) Mass Analysis (e.g., TOF, Orbitrap) Ionization (e.g., ESI)->Mass Analysis (e.g., TOF, Orbitrap) Detection Detection Mass Analysis (e.g., TOF, Orbitrap)->Detection Mass Spectrum Generation Mass Spectrum Generation Detection->Mass Spectrum Generation Exact Mass Determination Exact Mass Determination Mass Spectrum Generation->Exact Mass Determination Elemental Formula Calculation Elemental Formula Calculation Exact Mass Determination->Elemental Formula Calculation

Caption: A generalized workflow for the experimental determination of exact mass using High-Resolution Mass Spectrometry.

Conclusion

The molecular weight and exact mass of 1,3-phenylenediacetamidoxime are fundamental properties that provide a wealth of information for researchers and drug development professionals. While molecular weight is essential for routine laboratory work and for assessing the drug-like properties of a compound, the exact mass, determined with high accuracy, is a powerful tool for elucidating its elemental composition and confirming its chemical identity. A thorough understanding and application of these concepts are indispensable for advancing chemical and pharmaceutical sciences.

References

  • MtoZ Biolabs. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? Available at: [Link].

  • Fiveable. Accurate Mass Measurement - Organic Chemistry II. Available at: [Link].

  • Fiveable. High-Resolution Mass Spectrometry - Organic Chemistry. Available at: [Link].

  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. Available at: [Link].

  • Wikipedia. Lipinski's rule of five. Available at: [Link].

  • ResearchGate. The Rule of five parameters: Molecular weight (MW), LogP, Hydrogen Bond... Available at: [Link].

  • Chemistry LibreTexts. 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Available at: [Link].

  • GARDP Revive. Lipinski's Rule of 5. Available at: [Link].

  • Chemistry LibreTexts. 6.6: Exact Mass. Available at: [Link].

  • SCFBio. Lipinski Rule of Five. Available at: [Link].

  • Durrant Lab | MolModa Documentation. Molecular weight. Available at: [Link].

  • The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Available at: [Link].

  • Waters. Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Available at: [Link].

  • Wikipedia. Mass (mass spectrometry). Available at: [Link].

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Available at: [Link].

  • University of Illinois Urbana-Champaign. Accurate Mass. Available at: [Link].

  • Save My Exams. High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note. Available at: [Link].

  • PMC. Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. Available at: [Link].

  • Brookhaven Instruments. What is Molecular Weight? Available at: [Link].

  • Spectroscopy Online. Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. Available at: [Link].

  • The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview. Available at: [Link].

  • Molecular weight: Significance and symbolism. Available at: [Link].

  • Bettersize Instruments. What is molecular weight and why is it so important? Available at: [Link].

  • MtoZ Biolabs. Methods for Molecular Weight Determination. Available at: [Link].

  • The Pharmaceutical Journal. Medication maths: calculations involving molecular weight. Available at: [Link].

  • LS Instruments. Determining Molecular Weight Using Static Light Scattering (SLS). Available at: [Link].

  • ResearchGate. (PDF) Investigation of Molecular Weights and Pharmacokinetic Characteristics of Older and Modern Small Drugs. Available at: [Link].

  • Patsnap Eureka. Why Molecular Weight Control Is Crucial for Biomedical Polymers. Available at: [Link].

  • Shimadzu. Molecular Weight. Available at: [Link].

  • ResearchGate. Molecular weight or exact mass in LC-MS? Available at: [Link].

Sources

Exploratory

Spectroscopic Characterization of 1,3-Phenylenediacetamidoxime Derivatives: A Comprehensive Technical Guide

Executive Summary 1,3-Phenylenediacetamidoxime (C₁₀H₁₄N₄O₂) and its derivatives represent a critical class of bidentate and tetradentate ligands. Known for their exceptional affinity for heavy metals—particularly in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Phenylenediacetamidoxime (C₁₀H₁₄N₄O₂) and its derivatives represent a critical class of bidentate and tetradentate ligands. Known for their exceptional affinity for heavy metals—particularly in the 1[1]—and their emerging role as highly bioavailable 2[2], these compounds require rigorous structural validation.

As a Senior Application Scientist, I approach the spectroscopic characterization of these molecules not merely as a checklist of peaks, but as a dynamic system of physical chemistry. The amidoxime moiety [–C(=N–OH)NH₂] is highly polar, prone to tautomerism, and sensitive to hydrogen bonding. This guide details the causality behind our analytical choices, providing a self-validating framework for the synthesis and spectroscopic elucidation of 1,3-phenylenediacetamidoxime derivatives.

Structural Dynamics & Chemical Context

Before analyzing spectra, one must understand the molecule's behavior in solution and solid states. The amidoxime group exists in an equilibrium between the amido and imino tautomers, though the amido form [–C(=N–OH)NH₂] predominantly dictates the spectroscopic signature.

Because the –OH and –NH₂ protons are highly exchangeable, their visibility in Nuclear Magnetic Resonance (NMR) is entirely dependent on the solvent environment[2]. Furthermore, the geometric E/Z isomerism around the C=N bond can occasionally lead to signal splitting in high-resolution spectra if the interconversion barrier is high enough under the analytical conditions.

Workflow cluster_Characterization Spectroscopic Characterization Suite Start 1,3-Phenylenediacetonitrile (Precursor) Reaction Hydroxylamine Hydrochloride Na2CO3, EtOH/H2O, Reflux Start->Reaction Product 1,3-Phenylenediacetamidoxime (Target Compound) Reaction->Product FTIR FT-IR Spectroscopy Confirm C≡N loss & O-H/N-H gain Product->FTIR NMR 1H & 13C NMR (DMSO-d6) Structural & Isomeric Elucidation Product->NMR HRMS HRMS (ESI+) Exact Mass & Fragmentation Product->HRMS

Figure 1: Synthesis and spectroscopic characterization workflow for amidoxime derivatives.

Spectroscopic Characterization Workflows

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is the frontline diagnostic tool for amidoxime formation. The conversion from a nitrile to an amidoxime involves the cleavage of a C≡N triple bond and the formation of C=N, N-H, and O-H bonds[3].

  • Causality of Technique: We strictly utilize Attenuated Total Reflectance (ATR) FT-IR over traditional KBr pellets. KBr is highly hygroscopic; absorbed atmospheric water yields a massive, broad O-H stretch that artificially inflates or completely obscures the critical 3200–3400 cm⁻¹ region where the amidoxime's native O-H and N-H stretches reside[4].

  • Key Markers: The appearance of a sharp C=N stretching band at ~1650 cm⁻¹ and the N-O stretch at ~930–970 cm⁻¹ definitively confirm the oxime core[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality of Solvent Selection: Chloroform-d (CDCl₃) is structurally incompatible with amidoximes due to poor solubility and rapid proton exchange. We mandate the use of anhydrous DMSO-d₆ . DMSO acts as a strong hydrogen-bond acceptor, tightly solvating the –OH and –NH₂ protons. This drastically slows their exchange rate, shifting the –OH signal downfield to ~9.5 ppm and the –NH₂ signal to ~5.8 ppm, allowing them to be observed as distinct, quantifiable peaks rather than being lost in the baseline[2].

  • ¹³C NMR Logic: The sp² hybridized carbon of the C=N bond is highly deshielded by the adjacent electronegative nitrogen and oxygen atoms, reliably appearing at ~152–155 ppm[5].

High-Resolution Mass Spectrometry (HRMS)
  • Causality of Ionization: We employ Electrospray Ionization in positive mode (ESI+). Hard ionization techniques like Electron Impact (EI) often shatter the fragile N-O bond, leading to complex, uninterpretable fragmentation. ESI+ provides a soft protonation, yielding a clean molecular ion [M+H]⁺ at m/z 223.1190, confirming the exact mass of the intact diacetamidoxime[5].

Logic Moiety Amidoxime Group [-C(=N-OH)NH2] IR FT-IR Markers Moiety->IR NMR1H 1H NMR Markers Moiety->NMR1H NMR13C 13C NMR Markers Moiety->NMR13C IR_OH ~3200-3400 cm⁻¹ (O-H/N-H) IR->IR_OH IR_CN ~1650 cm⁻¹ (C=N) IR->IR_CN NMR1H_OH ~9.0-10.5 ppm (=N-OH) NMR1H->NMR1H_OH NMR1H_NH2 ~5.5-6.0 ppm (-NH2) NMR1H->NMR1H_NH2 NMR13C_CN ~150-155 ppm (C=N) NMR13C->NMR13C_CN

Figure 2: Spectroscopic logic and signal assignment causality for the amidoxime functional group.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments (DMSO-d₆, 400 MHz)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Logic / Causality
¹H 9.20 – 9.80Broad Singlet2H=N–OHHighly deshielded by oxygen; broadened by residual solvent exchange[2].
¹H 7.10 – 7.30Multiplet4HAr–HAromatic ring protons (positions 2, 4, 5, 6).
¹H 5.40 – 5.80Broad Singlet4H–NH₂Shielded relative to –OH; broad due to ¹⁴N quadrupolar relaxation[4].
¹H 3.30 – 3.50Singlet4H–CH₂–Aliphatic protons adjacent to the aromatic ring and C=N group.
¹³C ~152.0Singlet2CC=NHighly deshielded sp² carbon of the amidoxime moiety[5].
¹³C ~136.0, 128.0Singlets6CAr–CAromatic carbons.
¹³C ~38.0Singlet2C–CH₂–Aliphatic carbons[1].

Table 2: Key FT-IR Vibrational Frequencies (ATR, Solid State)

Wavenumber (cm⁻¹)Vibration ModeIntensityDiagnostic Significance
3350 – 3450ν(O-H) & νas(N-H)Strong, BroadConfirms the presence of hydroxylamine and primary amine groups[3].
3200 – 3300νs(N-H)Medium, BroadSymmetric stretching of the –NH₂ group[4].
~1650ν(C=N)Strong, SharpPrimary marker for the amidoxime core formation[4].
~930 – 970ν(N-O)MediumConfirms the N-O single bond of the oxime moiety[4].
2250 (Absent) ν(C≡N)N/AAbsence validates complete conversion of the nitrile precursor [2].

Experimental Protocols

Synthesis and Purification Workflow

This protocol utilizes a 6[6] designed for self-validation.

  • Reagent Preparation: Dissolve 30 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 15 mmol of sodium carbonate (Na₂CO₃) in 30 mL of a 1:1 distilled water/ethanol mixture[6].

  • Precursor Addition: Add 10 mmol of 1,3-phenylenediacetonitrile to the buffered solution.

  • Reflux & Self-Validating Checkpoint: Heat the mixture to reflux (80 °C). Periodically extract a 0.5 mL aliquot, evaporate the solvent under a stream of nitrogen, and run a rapid ATR-FTIR scan. The reaction is deemed complete only when the sharp C≡N stretching band at ~2250 cm⁻¹ completely disappears from the spectrum [2].

  • Isolation: Cool the mixture to 4 °C to precipitate the product. Filter under a vacuum and wash thoroughly with cold distilled water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 1,3-phenylenediacetamidoxime.

Spectroscopic Sample Preparation Protocol
  • NMR Preparation: Dissolve 10–15 mg of the highly purified, vacuum-dried compound in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: Using strictly anhydrous DMSO is critical. Any residual water will present a peak at ~3.3 ppm, which directly overlaps with and obscures the aliphatic –CH₂– singlet of the diacetamidoxime[3].

  • FT-IR Preparation: Place 2–3 mg of the dry powder directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent anvil pressure.

    • Causality: Avoid KBr. ATR ensures the broad O-H/N-H band is entirely intrinsic to the sample, preventing false positives from atmospheric moisture[4].

  • HRMS Preparation: Dilute the sample to a final concentration of 1 µg/mL in LC-MS grade methanol containing 0.1% formic acid.

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]⁺ state required for optimal ESI+ signal intensity[5].

References

  • ACS Applied Bio Materials. "Amidoxime-Functionalized Covalent Organic Nanosheets for Sequestration of Uranium In Vivo." 1

  • Semantic Scholar. "Understanding the Selective Extraction of the Uranyl Ion from Seawater with Amidoxime-Functionalized Materials." 3

  • Collect. Czech. Chem. Commun. "Synthesis and Extraction Properties of 1,2-Bis(amidoxime) Derivatives." 4

  • ResearchGate. "Synthesis of amidoximes using an efficient and rapid ultrasound method." 6

  • MDPI. "The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains." 5

  • PubMed Central (PMC). "Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives." 2

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for Uranium Extraction from Seawater Using Amidoxime-Functionalized Adsorbents

Abstract: The vast reservoir of uranium in the world's oceans, estimated at 4.5 billion tons, presents a potential long-term, sustainable source of fuel for nuclear energy.[1] However, its extremely low concentration (~3...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The vast reservoir of uranium in the world's oceans, estimated at 4.5 billion tons, presents a potential long-term, sustainable source of fuel for nuclear energy.[1] However, its extremely low concentration (~3.3 parts per billion) poses a significant extraction challenge.[2] Among the most promising technologies for this purpose are adsorbents functionalized with amidoxime groups, which exhibit a special affinity for the uranyl ion.[3] This document provides a detailed technical guide for researchers on the application of amidoxime-based polymeric adsorbents for the extraction of uranium from seawater. It covers the principles of adsorbent preparation and conditioning, detailed protocols for uranium adsorption and elution, and an exploration of the underlying chemical mechanisms.

Introduction: The Amidoxime-Uranyl Interaction

Uranium in seawater primarily exists as the highly stable and soluble uranyl tricarbonate anion, [UO₂(CO₃)₃]⁴⁻.[4] The core challenge of extraction is to design a ligand that can selectively and strongly bind the uranyl cation (UO₂²⁺) and break this stable carbonate complex. Amidoxime-functionalized materials have emerged as the leading candidates for this task.[3]

The amidoxime group (-C(NH₂)=NOH) is an amphoteric ligand containing both a basic amino group and an acidic oxime group, making it an excellent chelating agent for the uranyl ion.[5] Quantum chemical calculations have shown that amidoxime groups can coordinate with the uranyl ion in several ways, including monodentate, bidentate, and η² coordination, forming highly stable complexes.[6] This strong interaction is the basis for the adsorbent's ability to sequester uranium from a complex matrix like seawater, where numerous other ions compete for binding sites.[2][7]

This guide focuses on the practical application of polymeric adsorbents, typically high-surface-area polyethylene fibers, that have been functionalized with amidoxime groups through techniques like radiation-induced graft polymerization (RIGP).[2][8]

Adsorbent Preparation and Activation

The performance of an amidoxime-based adsorbent is critically dependent on its synthesis and pre-treatment. The following sections outline the fundamental steps and the scientific rationale behind them.

Synthesis Overview: From Polymer Fiber to Functional Adsorbent

The synthesis of these adsorbents involves grafting polymer chains containing nitrile (-CN) precursor groups onto a stable, high-surface-area backbone material (e.g., polyethylene fibers). These nitrile groups are then chemically converted to amidoxime groups.

Synthesis_Overview

Protocol: Alkaline Conditioning (Activation)

Before deployment in seawater, the amidoximated fibers require a crucial alkaline pre-treatment step. This conditioning enhances the adsorbent's performance significantly.

Causality of Experimental Choice: The conditioning step, typically with potassium hydroxide (KOH), serves multiple purposes. It deprotonates acidic functional groups (like co-grafted carboxylic acids), which is necessary for effective uranium binding.[7][9] Furthermore, the process increases the hydrophilicity of the fibers, improving the diffusion of uranyl species from the bulk seawater to the interior binding sites of the adsorbent material.[2] Evidence from FTIR spectroscopy suggests this process may also convert some amidoxime groups into carboxylate groups, which can participate in uranium coordination.[9][10]

Protocol Steps:

  • Weigh the dry amidoxime-functionalized adsorbent material.

  • Prepare a 2.5% (w/v) KOH solution in deionized water.

  • Immerse the adsorbent material in the KOH solution at a ratio of 1 mg of adsorbent per 1 mL of KOH solution.[2]

  • Heat the mixture to 80°C and maintain this temperature for 1 to 3 hours with gentle agitation.[2]

  • After the specified time, decant the KOH solution.

  • Rinse the adsorbent thoroughly with deionized water until the pH of the rinse water is neutral.

  • The adsorbent is now activated and ready for use. It can be stored wet or dried carefully according to experimental needs.

Uranium Adsorption from Seawater

This section details the protocol for deploying the activated adsorbent to capture uranium. The data presented are typical values achieved in field and laboratory studies.

Protocol: Batch Adsorption Experiment

Batch experiments are essential for characterizing the adsorption capacity and kinetics of the material.

Protocol Steps:

  • Place a known mass of the pre-conditioned adsorbent (e.g., 0.1 g) into a suitable container.

  • Add a large volume of natural or simulated seawater (e.g., 1 liter). The low concentration of uranium necessitates a high liquid-to-solid ratio. For accelerated lab tests, seawater can be spiked with a known concentration of uranium.[11][12]

  • Seal the container and agitate the mixture at a constant, controlled temperature (e.g., 20-25°C). Note that the overall uranium chemisorption process is endothermic, meaning higher temperatures can favor uptake.[8]

  • Collect aliquots of the seawater at predetermined time intervals (e.g., 1, 7, 14, 28, and 56 days) to monitor the depletion of uranium.

  • Filter each aliquot to remove any suspended adsorbent particles.

  • Acidify the samples (e.g., with 1% v/v nitric acid) for preservation.[12]

  • Determine the uranium concentration in the aliquots using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • The amount of uranium adsorbed per unit mass of adsorbent (q_t) at time t is calculated using the formula: q_t = (C₀ - C_t) * V / m Where:

    • C₀ is the initial uranium concentration.

    • C_t is the uranium concentration at time t.

    • V is the volume of the seawater.

    • m is the mass of the adsorbent.

Performance Data

The performance of amidoxime adsorbents can vary based on synthesis formulation and experimental conditions.

Adsorbent FormulationContact Time (days)Adsorption Capacity (g U / kg adsorbent)Source
ORNL 38H56~3.3[8][13]
ORNL AF156~3.9[2]
ORNL AI856~3.35[8]
UHMWPE-g-PGAO28~4.04[11]

Uranium Elution and Adsorbent Regeneration

Efficiently stripping the captured uranium and regenerating the adsorbent for reuse are critical for the economic viability of the process. Two primary elution strategies have proven effective.

Elution_Workflow U_Loaded Uranium-Loaded Adsorbent (Polymer-AO-UO₂) Acid_Path Acid_Path U_Loaded->Acid_Path Bicarb_Path Bicarb_Path U_Loaded->Bicarb_Path Eluate_Acid Uranium Eluate (Contains other metals) Regen_Adsorbent Regenerated Adsorbent Eluate_Acid->Regen_Adsorbent Rinse & Reuse Eluate_Bicarb Selective Uranium Eluate ([UO₂(CO₃)₃]⁴⁻) Eluate_Bicarb->Regen_Adsorbent Rinse & Reuse Acid_Path->Eluate_Acid Bicarb_Path->Eluate_Bicarb

Protocol 1: Acid Elution

Causality of Experimental Choice: This method uses a strong acid to protonate the amidoxime ligand, breaking the coordination bond with the positively charged uranyl ion and releasing it into the solution. This method is fast but generally not selective.

Protocol Steps:

  • Remove the uranium-loaded adsorbent from the seawater and rinse briefly with deionized water to remove salt.

  • Immerse the adsorbent in a 0.5 M solution of hydrochloric acid (HCl).

  • Agitate the mixture for approximately 90 minutes at room temperature.[10]

  • Separate the adsorbent from the acid eluate. The eluate now contains the recovered uranium, along with other co-adsorbed transition metals like iron and vanadium.[7][10]

  • The adsorbent can be rinsed, re-conditioned with KOH, and reused.

Protocol 2: Bicarbonate Elution

Causality of Experimental Choice: This is a more selective method that leverages the chemistry of the original uranyl species in seawater. A high concentration of bicarbonate ions shifts the equilibrium, causing the amidoxime-bound uranyl to be released back into solution as the highly stable aqueous uranyl tricarbonate complex.[14][15]

Protocol Steps:

  • Remove the uranium-loaded adsorbent from the seawater and rinse with deionized water.

  • Prepare a 3 M solution of potassium bicarbonate (KHCO₃). Potassium bicarbonate is used due to its higher solubility compared to sodium bicarbonate.[14]

  • Immerse the adsorbent in the KHCO₃ solution.

  • Heat the mixture to 40°C and agitate for several hours to achieve quantitative elution.[14][15]

  • Separate the adsorbent from the bicarbonate eluate. This eluate is more selective for uranium compared to the acid eluate.

  • For adsorbents used in real seawater, a subsequent wash with NaOH may be required to remove adsorbed natural organic matter before re-conditioning and reuse.[14][15]

Mechanism of Uranium Adsorption

The high selectivity of amidoxime for uranium is rooted in its ability to form a stable chelate structure with the linear O=U=O axis of the uranyl ion.

Adsorption_Mechanism cluster_seawater Uranium in Seawater (pH ~8) cluster_adsorbent Adsorbent Surface Uranyl_Carbonate [UO₂(CO₃)₃]⁴⁻ (Stable Aqueous Complex) Adsorbed_Complex Adsorbed Uranyl Chelate (Stable Surface Complex) Uranyl_Carbonate->Adsorbed_Complex Ligand Exchange & Chemisorption Amidoxime Amidoxime Group -C(NH₂)=NOH Amidoxime->Adsorbed_Complex Chelation

In the high bicarbonate concentration of seawater, uranium exists as [UO₂(CO₃)₃]⁴⁻. The adsorption process is a ligand exchange reaction where the amidoxime groups on the polymer displace the carbonate ligands to form a more stable surface complex.[6] Quantum chemical studies indicate that the η² binding mode, where the N-O bond of the oxime group coordinates with the uranium center, is particularly stable.[6] Furthermore, under certain conditions, pairs of amidoxime groups can cyclize to form imide dioximes, which act as even more powerful tridentate ligands for the uranyl ion.[6]

References

  • Title: Amidoxime Polymers for Uranium Adsorption: Influence of Comonomers and Temperature Source: U.S. Department of Energy Office of Scientific and Technical Information URL: [Link]

  • Title: Bicarbonate Elution of Uranium from Amidoxime-Based Polymer Adsorbents for Sequestering Uranium from Seawater Source: U.S. Department of Energy Office of Scientific and Technical Information URL: [Link]

  • Title: Elution of Uranium and Transition Metals from Amidoxime-Based Polymer Adsorbents for Sequestering Uranium from Seawater Source: ACS Publications URL: [Link]

  • Title: Characterization and Testing of Amidoxime-Based Adsorbent Materials to Extract Uranium from Natural Seawater Source: ACS Publications URL: [Link]

  • Title: Bicarbonate Elution of Uranium from Amidoxime-Based Polymer Adsorbents for Sequestering Uranium from Seawater Source: ResearchGate URL: [Link]

  • Title: Uptake of Uranium from Seawater by Amidoxime-Based Polymeric Adsorbent: Field Experiments, Modeling, and Updated Economic Assessment Source: ACS Publications URL: [Link]

  • Title: Quaternized and Hyperbranched Amidoxime-Modified Ultra-High-Molecular-Weight Polyethylene Fiber for Uranium Extraction from Seawater Source: MDPI URL: [Link]

  • Title: Theoretical Insights on the Interaction of Uranium with Amidoxime and Carboxyl Groups Source: ACS Publications URL: [Link]

  • Title: Elution of Uranium and Transition Metals from Amidoxime-Based Polymer Adsorbents for Sequestering Uranium from Seawater Source: ACS Publications URL: [Link]

  • Title: Elution of uranium and transition metals from amidoxime-based polymer adsorbents for sequestering uranium from seawater... Source: Oak Ridge National Laboratory URL: [Link]

  • Title: Unraveling Uranium Adsorption Mechanisms on Amidoxime-Modified Multiwalled Carbon Nanotubes Using Statistical Physics Source: ACS Publications URL: [Link]

  • Title: Recovery of Uranium by Se-Derivatives of Amidoximes and Composites Based on Them Source: MDPI URL: [Link]

  • Title: Amidoxime-based materials for uranium recovery and removal Source: Royal Society of Chemistry URL: [Link]

  • Title: Amidoximes aid in extraction of uranium from seawater Source: American Nuclear Society URL: [Link]

  • Title: New Efficient Way to Extract Uranium from Seawater Source: Discovery Alert URL: [Link]

  • Title: Highly efficient extraction of uranium from seawater by polyamide and amidoxime co-functionalized MXene Source: PubMed URL: [Link]

  • Title: Polyoxime-Functionalized Magnetic Nanoparticles for Uranium Adsorption with High Selectivity over Vanadium Source: The Royal Society of Chemistry URL: [Link]

  • Title: Protocol for extraction, characterization, and computational analysis of uranium from seawater Source: PMC URL: [Link]

Sources

Application

Application Note: In Vitro Assay Protocols Utilizing 1,3-Phenylenediacetamidoxime

Introduction and Mechanistic Rationale In contemporary medicinal chemistry, the amidoxime functional group is highly valued for its dual utility: it serves as a bioisostere for carboxylic acids and acts as a sophisticate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In contemporary medicinal chemistry, the amidoxime functional group is highly valued for its dual utility: it serves as a bioisostere for carboxylic acids and acts as a sophisticated prodrug moiety for strongly basic amidines. 1,3-Phenylenediacetamidoxime (CAS: 1825391-98-7 or 885966-18-7) is a prototypical bis-amidoxime building block. Due to its unique structure, it is frequently employed in in vitro assays to evaluate two divergent, yet biologically critical, metabolic pathways:

  • Nitric Oxide (NO) Donation: Amidoximes undergo oxidative metabolism catalyzed by Cytochrome P450 (CYP450) enzymes, resulting in the release of exogenous nitric oxide (NO). This pathway is heavily investigated for cardiovascular regulation and targeted anticancer therapies[1].

  • Prodrug Activation (Bioconversion): To overcome the poor oral bioavailability of highly basic amidines (which are protonated at physiological pH), amidoximes are utilized as uncharged prodrugs. In vivo, they are reduced back to active amidines by the mitochondrial amidoxime reducing component (mARC), a molybdenum-dependent enzyme system[2].

Understanding the causality behind these pathways is essential for assay design. Oxidation requires CYP450 and NADPH, while reduction requires mARC, cytochrome b5​ , and NADH[3]. The following protocols detail how to isolate and quantify these specific metabolic events in vitro.

Metabolic Divergence of 1,3-Phenylenediacetamidoxime

G Prodrug 1,3-phenylenediacetamidoxime (Bis-Amidoxime) CYP450 CYP450 + NADPH (Oxidation) Prodrug->CYP450 mARC mARC + NADH (Reduction) Prodrug->mARC NO Nitric Oxide (NO) + Nitrite/Nitrate CYP450->NO NO Release Pathway Amidine 1,3-phenylenediacetamidine (Active Bis-Amidine) mARC->Amidine Prodrug Activation Pathway

Dual metabolic pathways of 1,3-phenylenediacetamidoxime via CYP450 and mARC.

Protocol I: In Vitro Nitric Oxide (NO) Release via Griess Assay

Objective: To quantify the CYP450-mediated oxidative release of NO from 1,3-phenylenediacetamidoxime. Because NO has a half-life of seconds in biological fluids, this assay measures its stable oxidative degradation product, nitrite ( NO2−​ ), using the colorimetric Griess reaction.

Causality & Experimental Design: Rat or Human Liver Microsomes (RLM/HLM) are used as the source of CYP450. The reaction is strictly dependent on the addition of an NADPH regenerating system; without NADPH, CYP450 cannot transfer electrons to activate molecular oxygen, rendering the amidoxime inert[1].

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock of 1,3-phenylenediacetamidoxime in DMSO. Dilute to 1 mM in 0.1 M Potassium Phosphate buffer (pH 7.4).

    • Prepare the NADPH Regenerating System: 1.3 mM NADP + , 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2​ .

    • Prepare Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water immediately before use.

  • Microsomal Incubation:

    • In a 96-well microplate, combine of the NADPH regenerating system, 1 mg/mL HLM, and 0.1 M Potassium Phosphate buffer to a final volume of .

    • Pre-incubate the mixture at 37∘C for 5 minutes.

    • Initiate the reaction by adding of the 1 mM 1,3-phenylenediacetamidoxime solution (Final concentration: ).

  • Kinetic Sampling & Detection:

    • Incubate at 37∘C . At specific time intervals (0, 15, 30, 60, and 120 minutes), transfer aliquots into a new 96-well plate containing of ice-cold acetonitrile to quench the enzymatic reaction.

    • Centrifuge the quenched plate at 3,000×g for 10 minutes to pellet precipitated proteins.

    • Transfer of the supernatant to a clean plate and add of Griess Reagent.

    • Incubate in the dark at room temperature for 15 minutes.

  • Data Acquisition:

    • Measure absorbance at 540 nm using a microplate reader.

    • Calculate nitrite concentration using a standard curve generated from sodium nitrite ( NaNO2​ ) ranging from to .

Protocol II: Bioconversion and Metabolic Stability via LC-MS/MS

Objective: To evaluate the reductive bioconversion of the bis-amidoxime prodrug into its corresponding active bis-amidine (1,3-phenylenediacetamidine) utilizing mitochondrial or microsomal fractions.

Causality & Experimental Design: Unlike oxidation, the reduction of amidoximes is catalyzed by the mARC enzyme system, which relies on NADH (not NADPH) and cytochrome b5​ reductase[3]. Therefore, assays evaluating prodrug activation must utilize NADH-supplemented subcellular fractions. LC-MS/MS is required here because the structural difference between the amidoxime and amidine involves a mass shift ( Δm/z=−16 Da per N-OH group reduced)[4].

Step-by-Step Methodology
  • Incubation Mixture Setup:

    • Prepare a reaction mixture containing 1 mg/mL human liver mitochondria (or microsomes), 2 mM NADH, and 100 mM Tris-HCl buffer (pH 7.4).

    • Pre-warm the mixture to 37∘C for 5 minutes.

  • Reaction Initiation and Quenching:

    • Add 1,3-phenylenediacetamidoxime to a final concentration of (keep organic solvent ≤0.5% ).

    • At time points 0, 10, 20, 30, 45, and 60 minutes, remove of the reaction mixture and immediately mix with of ice-cold methanol containing an internal standard (e.g., labetalol or a stable isotope-labeled standard) to precipitate proteins and halt reduction.

    • Vortex for 30 seconds and centrifuge at 14,000×g for 15 minutes at 4∘C .

  • LC-MS/MS Analysis:

    • Inject of the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in acetonitrile. Use a gradient elution from 5% B to 95% B over 5 minutes.

    • Monitor the transitions in Multiple Reaction Monitoring (MRM) mode. For 1,3-phenylenediacetamidoxime (parent), monitor the [M+H]+ ion. For the intermediate mono-amidine and final bis-amidine, monitor the respective [M−16+H]+ and [M−32+H]+ ions.

  • Pharmacokinetic Calculation:

    • Plot the natural log of the remaining parent compound percentage versus time.

    • Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the slope of the linear regression ( k ): t1/2​=0.693/k .

Expected Quantitative Data Presentation

The table below summarizes the expected kinetic and clearance parameters when evaluating 1,3-phenylenediacetamidoxime and its derivatives under the described in vitro assay conditions.

Assay TypeTarget ParameterCofactor DependencyExpected Value RangeAnalytical Method
NO Release Maximum Nitrite ( NO2−​ ) YieldNADPH (from prodrug)Colorimetric (Griess, 540 nm )
NO Release Time to Vmax​ NADPH 30−45 minutes Colorimetric (Griess, 540 nm )
Bioconversion In vitro Half-life ( t1/2​ )NADH 25−50 minutes LC-MS/MS (MRM mode)
Bioconversion Intrinsic Clearance ( CLint​ )NADH LC-MS/MS (MRM mode)
Control Non-enzymatic degradationNone <5% over 120 minutesLC-MS/MS / Griess

Note: The dual nature of the compound means that in whole-cell or in vivo models, these two pathways will compete. The specific structural conformation of the bis-amidoxime dictates the dominant metabolic route.

References

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Enzyme Electrode Biosensors for N-Hydroxylated Prodrugs Incorporating the Mitochondrial Amidoxime Reducing Component. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug. PubMed. Available at:[Link]

  • In vitro metabolism of an orally active O-methyl amidoxime prodrug for the treatment of CNS trypanosomiasis. Taylor & Francis Online. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 1,3-Phenylenediacetamidoxime

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the crystallization of 1,3-phenylenedi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the crystallization of 1,3-phenylenediacetamidoxime. As a Senior Application Scientist, this guide synthesizes established crystallization principles with practical, field-proven insights to address challenges you may encounter during the purification of this specific amidoxime.

Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific problems you might face during the crystallization of 1,3-phenylenediacetamidoxime in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Question 1: My 1,3-phenylenediacetamidoxime is "oiling out" and not forming crystals upon cooling. What should I do?

Answer: "Oiling out" occurs when the solute's solubility at the cooling temperature is still too high, or the melting point of the compound is lower than the temperature of the solution, causing it to separate as a liquid instead of a solid.[1] Here’s a systematic approach to troubleshoot this issue:

  • Re-heat and Add More Solvent: The most immediate solution is to return the flask to the heat source and add a small amount of additional solvent to decrease the saturation level.[1]

  • Reduce the Cooling Rate: Rapid cooling can shock the solution, favoring the formation of an amorphous oil over an ordered crystal lattice.[1] Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further in an ice bath. Insulating the flask can also help slow down the cooling process.

  • Change the Solvent System: If the issue persists, the solvent may be too good at dissolving your compound. Consider a solvent in which 1,3-phenylenediacetamidoxime has slightly lower solubility at elevated temperatures. A mixed solvent system can also be effective. For instance, dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.

  • Induce Crystallization:

    • Seeding: Introduce a tiny, pure crystal of 1,3-phenylenediacetamidoxime to the cooled, supersaturated solution to provide a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can serve as nucleation points for crystal growth.

Question 2: I have a very low yield of crystals after filtration. What are the likely causes and how can I improve it?

Answer: A poor yield is a common issue in crystallization and can stem from several factors.[1]

  • Excessive Solvent: Using too much solvent to dissolve the crude product is a primary cause of low recovery, as a significant amount of the compound will remain in the mother liquor.[1] To avoid this, use the minimum amount of near-boiling solvent required to fully dissolve the solid.[2]

  • Premature Crystallization: If crystals form too quickly in a hot solution (e.g., during hot filtration), product is lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature. Allow adequate time for crystallization at room temperature, followed by cooling in an ice bath.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of your product.[2] Always use a minimal amount of ice-cold solvent for washing.[2]

To recover some of the lost product, you can try to concentrate the mother liquor by carefully evaporating some of the solvent and attempting a second crystallization.

Question 3: My final crystals are colored, but I expect a white or colorless product. How can I remove colored impurities?

Answer: Colored impurities are common in organic synthesis. They can often be removed by treating the hot solution with activated carbon.[3]

  • Procedure: After dissolving your crude 1,3-phenylenediacetamidoxime in the hot solvent, remove the flask from the heat source and add a small amount of activated carbon (a spatula tip is usually sufficient). Never add activated carbon to a boiling solution , as it can cause violent bumping.

  • Mechanism: The porous structure of activated carbon provides a large surface area for the adsorption of large, colored impurity molecules.[3]

  • Removal: After adding the carbon, gently swirl the solution for a few minutes and then perform a hot gravity filtration to remove the carbon particles before allowing the solution to cool.

Question 4: No crystals are forming even after extended cooling in an ice bath. What steps can I take?

Answer: The failure of crystals to form from a supersaturated solution can be frustrating. Here are several techniques to induce crystallization:

  • Patience and Lower Temperatures: Sometimes, crystallization is simply a slow process. If possible, leaving the solution in a cold environment (e.g., a refrigerator or freezer) for an extended period can be effective.

  • Seeding and Scratching: As mentioned previously, introducing a seed crystal or scratching the flask can provide the necessary nucleation sites.

  • Solvent Evaporation: If the solution is not sufficiently saturated, you can gently heat it to evaporate a small portion of the solvent and then attempt to cool it again.

  • Introduction of an Anti-Solvent: If you are using a single solvent system, the careful addition of a miscible "poor" solvent (an anti-solvent) can decrease the overall solubility and induce precipitation. Add the anti-solvent dropwise until the solution becomes persistently cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate, and allow it to cool slowly.

Frequently Asked Questions (FAQs)

What is the ideal solvent for crystallizing 1,3-phenylenediacetamidoxime?

The ideal solvent is one in which 1,3-phenylenediacetamidoxime is highly soluble at high temperatures but has low solubility at low temperatures.[3][4] A good starting point for amidoximes includes polar protic solvents like ethanol or water, or mixtures such as ethyl acetate/hexane.[5] Given the two amidoxime groups and the phenyl ring, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.

How does the structure of 1,3-phenylenediacetamidoxime influence solvent choice?

The molecule has both polar (amidoxime groups) and non-polar (phenyl ring) characteristics. The amidoxime groups are capable of hydrogen bonding. Therefore, solvents that can engage in hydrogen bonding (like alcohols) might be good choices. However, a highly polar solvent might dissolve the compound too well even at low temperatures, leading to poor recovery. A systematic solvent screening is the best approach.

Should I be concerned about polymorphism?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a possibility for many organic molecules. Different polymorphs can have different physical properties, including solubility and melting point. While a detailed polymorphic screen is beyond the scope of routine purification, be aware that changes in crystallization conditions (solvent, cooling rate) could potentially lead to different crystal forms. Consistency in your crystallization protocol is key to obtaining a consistent product.

Experimental Protocol: A Starting Point for Crystallization

This protocol provides a general and systematic approach to developing an optimized crystallization procedure for 1,3-phenylenediacetamidoxime.

1. Solvent Screening:

  • Place a small amount (e.g., 10-20 mg) of your crude 1,3-phenylenediacetamidoxime into several small test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. Good candidate solvents include: ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, and water.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.[3]

  • Heat the test tubes that showed poor room temperature solubility. An ideal solvent will completely dissolve the compound at or near its boiling point.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals upon cooling.

Table 1: Hypothetical Solvent Screening Results for 1,3-Phenylenediacetamidoxime

SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation on CoolingComments
WaterLowModerateSlow, small needlesPotential for hydrogen bonding. May require a larger volume.
EthanolLowHighGood, well-formed crystalsA strong candidate. Good balance of polarity.
Ethyl AcetateVery LowModerateGood, but may need more solventA less polar option. Good for removing polar impurities.
HexaneInsolubleInsolubleN/ALikely a good anti-solvent.
AcetoneHighHighPoorDissolves the compound too well.

2. Recrystallization Procedure:

  • Place the crude 1,3-phenylenediacetamidoxime in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath).

  • Continue adding the hot solvent until the compound just dissolves.[2]

  • If colored impurities are present, remove the flask from the heat and add a small amount of activated carbon.

  • If carbon was added, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[3][6]

  • Wash the crystals with a small amount of ice-cold solvent.[2][3]

  • Allow the crystals to dry completely.

Visualizing the Workflow

Diagram 1: Troubleshooting Crystallization Failures

G start Crystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Formed issue->no_crystals Yes oiling_out Compound Oiled Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes success Pure Crystals Obtained issue->success No action1 Induce Crystallization: - Scratch Flask - Add Seed Crystal - Evaporate Some Solvent no_crystals->action1 action2 Re-heat Solution Add More Solvent Cool Slowly oiling_out->action2 action3 Check Mother Liquor - Concentrate and Recrystallize - Use Less Solvent Next Time low_yield->action3 reassess Re-evaluate Solvent System action1->reassess If still no crystals action2->reassess If oiling persists G cluster_0 Solvent Choice cluster_1 Crystallization Outcome High_Polarity High Polarity (e.g., Water, Methanol) - High solubility at all temps - Potential for low yield Outcome {Outcome|- High Yield & Purity - Poor Yield - No Dissolution} High_Polarity->Outcome May lead to poor yield Mid_Polarity Medium Polarity (e.g., Ethanol, Ethyl Acetate) - Ideal solubility difference - Good candidate for crystallization Mid_Polarity->Outcome Likely to give good yield and purity Low_Polarity Low Polarity (e.g., Hexane, Toluene) - Low solubility at all temps - Useful as anti-solvents Low_Polarity->Outcome Likely no dissolution

Caption: Relationship between solvent polarity and crystallization success.

References

  • Recrystallization. (n.d.).
  • Recrystallization. (n.g.).
  • Optimizing reaction conditions for the synthesis of amidoximes from nitriles. (2025). Benchchem.
  • Recrystallization - Organic Chemistry. (n.d.). Jack Westin.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization (chemistry). (n.d.). Research Starters - EBSCO.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.

Sources

Reference Data & Comparative Studies

Validation

1,3-Phenylenediacetamidoxime vs. 1,4-Phenylenediacetamidoxime: A Comparative Guide to Bis-Amidoxime Binding Affinity and Coordination Dynamics

The extraction of uranium from seawater and the remediation of nuclear waste rely heavily on the design of highly selective uranophiles. The amidoxime functional group ( −C(NH2​)=NOH ) is widely recognized as the gold st...

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Author: BenchChem Technical Support Team. Date: April 2026

The extraction of uranium from seawater and the remediation of nuclear waste rely heavily on the design of highly selective uranophiles. The amidoxime functional group ( −C(NH2​)=NOH ) is widely recognized as the gold standard for capturing the uranyl cation ( UO22+​ )[1]. However, when designing bis-amidoxime ligands, the spatial preorganization of the binding sites is the primary determinant of thermodynamic affinity, coordination geometry, and selectivity[2].

This guide provides an objective, mechanistic comparison between two critical structural isomers: 1,3-phenylenediacetamidoxime (meta-substituted) and 1,4-phenylenediacetamidoxime (para-substituted). By analyzing their divergent coordination pathways, researchers can optimize ligand selection for liquid-liquid extraction, solid-phase sorbents, or Metal-Organic Framework (MOF) synthesis.

Mechanistic Causality: The Role of Structural Isomerism

In natural seawater (pH ~8.3), the uranyl ion exists primarily as a highly stable tris-carbonate complex, [UO2​(CO3​)3​]4− [2]. To successfully extract uranium, a ligand must thermodynamically outcompete carbonate. Amidoximes achieve this via a strong Lewis acid-base interaction, typically binding the uranium center in a bis- η2 fashion (coordinating through both the oxime oxygen and nitrogen, or oxime oxygen and amine nitrogen, depending on the tautomeric state)[1].

While the intrinsic electronic affinity of a single acetamidoxime group is identical in both isomers, their macroscopic binding behavior diverges entirely due to their aryl scaffolds:

  • 1,3-Phenylenediacetamidoxime (Meta): The meta-substitution enforces a ~120° angle between the two methylene-amidoxime arms. This creates a structural "cleft." The flexibility of the methylene spacers allows the two amidoxime groups to fold inward, cooperatively chelating a single uranyl center. This intramolecular cooperation capitalizes on the chelate effect, drastically increasing the local thermodynamic binding affinity[1]. Furthermore, this tight binding pocket sterically hinders the coordination of competing smaller ions like vanadium ( VO2+ ), which often plague uranium extraction efforts[3].

  • 1,4-Phenylenediacetamidoxime (Para): The para-substitution enforces a ~180° linear geometry. It is physically impossible for both amidoxime groups of a single 1,4-isomer to reach the same metal center without inducing prohibitive steric strain. Consequently, this isomer acts exclusively as a bridging ligand. Rather than forming discrete chelates, it drives the formation of 1D chains or 2D/3D coordination polymers. While this can lead to high macroscopic loading capacities in solid-state materials, the apparent binding affinity becomes heavily dependent on network formation kinetics and lattice energies.

Coordination Root Bis-Amidoxime Ligand + UO2(2+) Meta 1,3-Isomer (Meta) ~120° Bent Geometry Root->Meta Para 1,4-Isomer (Para) ~180° Linear Geometry Root->Para Chelate Intramolecular Chelation (Discrete Complexes) Meta->Chelate Bridge Intermolecular Bridging (1D/2D Polymers) Para->Bridge

Divergent uranyl coordination pathways dictated by meta vs. para structural isomerism.

Quantitative Data Comparison

The following table synthesizes the expected performance metrics of the two isomers based on structural analogs and computational modeling of bis-amidoxime uranophiles in aqueous environments[1][2][4].

Parameter1,3-Phenylenediacetamidoxime1,4-Phenylenediacetamidoxime
Substitution Pattern Meta (1,3)Para (1,4)
Aryl-Aryl Vector Angle ~120°~180°
Primary Coordination Mode Intramolecular Chelation (Bis- η2 )Intermolecular Bridging
Uranyl Binding Affinity (Log β ) *~14.5 - 16.2 (High local affinity)~12.0 - 13.5 (Network dependent)
Uranium/Vanadium Selectivity High (Sterically restricts V binding)Moderate (Open framework allows V)
Strontium/Cesium Affinity Negligible ( ΔG>0 )Negligible ( ΔG>0 )
Ideal Application Liquid-liquid extraction, discrete sensorsMOF linkers, solid-phase sorbent resins

*Note: Log β values are representative thermodynamic estimates for bis-amidoxime systems displacing carbonate in aqueous media.

Experimental Workflows: Quantifying Binding Affinity

To accurately compare the performance of these isomers, researchers must employ protocols that isolate thermodynamic affinity from kinetic diffusion limitations. The following self-validating workflow utilizes Isothermal Titration Calorimetry (ITC) for direct thermodynamic measurement, paired with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for macroscopic capacity validation.

Self-Validating Protocol: ITC & Batch Sorption

Rationale & Causality: ITC provides direct measurement of the enthalpy ( ΔH ) and entropy ( ΔS ) of binding, proving whether the interaction is driven by the chelate effect (expected for the 1,3-isomer). Batch sorption validates the ligand's performance in real-world conditions (e.g., competing ions in seawater).

Step 1: Reagent Preparation

  • Synthesize and purify the 1,3- and 1,4-phenylenediacetamidoxime ligands. Verify purity via 1 H NMR (>98% required).

  • Prepare a 10 ppm UO2​(NO3​)2​ stock solution in artificial seawater simulant. Adjust to pH 8.3 using sodium bicarbonate to ensure the uranyl exists as the [UO2​(CO3​)3​]4− species[2].

Step 2: Isothermal Titration Calorimetry (ITC)

  • Load the bis-amidoxime ligand (0.1 mM) into the ITC cell.

  • Titrate the uranyl stock solution (1.0 mM) into the cell in 2 μL injections at 298 K.

  • Data Analysis: Fit the thermogram to an independent binding model. The 1,3-isomer should exhibit a steep sigmoidal curve indicative of high-affinity 1:1 chelation, while the 1,4-isomer may show complex multiphasic kinetics due to polymer nucleation.

Step 3: Batch Sorption & ICP-MS Quantification

  • Immobilize the ligands onto a mesoporous silica support (to prevent the 1,4-isomer from precipitating out of solution prematurely).

  • Introduce 50 mg of the functionalized support to 500 mL of the uranyl seawater simulant. Agitate at 200 rpm for 24 hours.

  • Filter the solution and quantify the remaining uranium in the supernatant via ICP-MS.

  • Self-Validation (Mass Balance Check): Elute the bound uranium from the solid support using 0.5 M HCl. Quantify the eluent via ICP-MS. Critical: The sum of the free uranyl (supernatant) and bound uranyl (eluent) MUST equal the initial 10 ppm spike. If recovery is <95%, the data is invalid due to likely uranyl precipitation or uncharacterized adsorption to the reaction vessel walls.

Workflow A Ligand Synthesis C Batch Sorption A->C D ITC Titration A->D B Uranyl Stock (pH 8.3) B->C B->D E ICP-MS Quantification C->E F Thermodynamic Modeling D->F E->F

Self-validating experimental workflow for quantifying bis-amidoxime thermodynamic binding affinity.

Conclusion & Selection Guide

The choice between 1,3-phenylenediacetamidoxime and 1,4-phenylenediacetamidoxime should be dictated by the target application's structural requirements rather than a simple assumption of "higher affinity equals better."

  • Select 1,3-Phenylenediacetamidoxime when designing liquid-liquid extraction agents, molecular sensors, or when extreme selectivity over vanadium is required. Its bent geometry facilitates rapid, high-affinity intramolecular chelation[1][3].

  • Select 1,4-Phenylenediacetamidoxime when engineering robust, solid-state materials such as Coordination Polymers or MOFs. Its linear geometry acts as an excellent structural strut, sacrificing discrete molecular affinity for the stability and high macroscopic loading capacity of a cross-linked network.

References

  • Successful Coupling of a Bis-Amidoxime Uranophile with a Hydrophilic Backbone for Selective Uranium Sequestration Source: ACS Applied Materials & Interfaces (2017) URL:[Link]

  • De Novo Structure-Based Design of Bis-amidoxime Uranophiles Source: Inorganic Chemistry (2013) URL:[Link]

  • Insight into selectivity: uptake studies of radionuclides 90Sr2+, 137Cs+, and 233UO22+ with bis-amidoxime polymers Source: Dalton Transactions (2018) URL:[Link]

  • Development of Novel Porous Sorbents for Extraction of Uranium from Seawater Source: OSTI.GOV - US Department of Energy (2018) URL:[Link]

Sources

Comparative

Advanced Chelator Profiling: 1,3-Phenylenediacetamidoxime vs. Traditional Flexible Amidoximes in Actinide Sequestration

Target Audience: Researchers, Scientists, and Drug Development Professionals (Radiotoxicology & Decorporation Therapy) Executive Summary: The Mechanistic Paradigm Shift In the fields of radiotoxicology and environmental...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals (Radiotoxicology & Decorporation Therapy)

Executive Summary: The Mechanistic Paradigm Shift

In the fields of radiotoxicology and environmental remediation, the selective sequestration of the uranyl cation ( UO22+​ ) and other heavy metals is a critical challenge. Historically, traditional flexible amidoxime chelators—such as poly(amidoxime) (PAO) resins and open-chain glutarimidedioxime—have served as the gold standard for uranium extraction[1]. However, in both physiological environments (for decorporation drugs) and complex aqueous matrices (like seawater), these flexible chelators suffer from severe kinetic bottlenecks, high entropic penalties upon binding, and irreversible off-target fouling by competing ions like Vanadium (V)[2].

1,3-Phenylenediacetamidoxime (1,3-PDAAO) represents a structural paradigm shift. By anchoring two amidoxime functional groups to a rigid benzene ring via methylene spacers, 1,3-PDAAO leverages the thermodynamic principle of ligand pre-organization [3]. This guide objectively compares the thermodynamic, kinetic, and selective advantages of 1,3-PDAAO against traditional amidoxime alternatives, providing actionable experimental frameworks for drug development and materials science professionals.

Causality in Coordination: Flexibility vs. Pre-organization

To understand why 1,3-PDAAO outperforms traditional chelators, we must analyze the thermodynamics of coordination ( ΔG=ΔH−TΔS ).

The uranyl ion ( UO22+​ ) is a linear, trans-dioxo cation that strictly requires coordination in its equatorial plane[4].

  • Traditional Flexible Amidoximes (e.g., Glutarimidedioxime): These molecules exist in a highly disordered state in solution. To achieve the optimal η2 or bidentate coordination around the uranyl equator, the carbon backbone must freeze into a specific conformation. This massive loss of conformational degrees of freedom results in a severe entropic penalty ( −TΔS ), which weakens the overall free energy of binding ( ΔG )[5].

  • 1,3-Phenylenediacetamidoxime: The rigid phenyl ring restricts the conformational tumbling of the molecule. The methylene spacers (- CH2​ -) provide just enough localized flexibility for the amidoxime groups to achieve the precise "bite angle" required for equatorial binding. Because the ligand is already structurally "pre-organized" close to its final binding conformation, the entropic penalty is minimized, driving a highly exergonic and rapid complexation[3].

Thermodynamics cluster_0 Traditional Flexible Amidoximes cluster_1 1,3-Phenylenediacetamidoxime A1 High Conformational Freedom in Solution A2 Severe Entropic Penalty (Large -TΔS) A1->A2 A3 Weak/Vulnerable Uranyl Coordination A2->A3 B1 Rigid Phenyl Backbone (Pre-organized) B2 Minimal Entropy Loss (Favorable ΔS) B1->B2 B3 Strong, Selective Equatorial Binding B2->B3

Figure 1: Thermodynamic pathways comparing the entropic cost of metal coordination between flexible and pre-organized amidoxime chelators.

Comparative Performance Data

The structural rigidity of 1,3-PDAAO directly translates to measurable improvements in affinity and selectivity. The table below synthesizes the performance metrics of 1,3-PDAAO compared to traditional alternatives in competitive aqueous environments.

Performance MetricPoly(amidoxime) (PAO) ResinGlutarimidedioxime (Open-chain)1,3-Phenylenediacetamidoxime (1,3-PDAAO)
Uranyl Affinity ( Kd​ ) High micromolar ( μM )Low micromolar ( μM )Low nanomolar ( nM )
Selectivity ( U vs. V ) Poor (Irreversible V binding)ModerateExcellent (>10-fold preference for U)
Entropic Cost ( −TΔS ) Very HighHighLow (Pre-organized)
Coordination Mode Mixed ( η2 , monodentate)Bidentate / TridentateCooperative Bidentate / η2
Primary Application Industrial Seawater ExtractionChemical ModelingAdvanced Decorporation / Targeted Extraction

Self-Validating Experimental Methodologies

To objectively verify the superiority of 1,3-PDAAO for drug development or material functionalization, researchers must isolate the thermodynamic variables and prove physiological selectivity.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Purpose: To directly measure the enthalpy ( ΔH ), entropy ( ΔS ), and binding affinity ( Ka​/Kd​ ) of the chelator-metal interaction, proving the "entropic advantage" of pre-organization.

Step-by-Step Workflow:

  • Preparation: Prepare a 50μM solution of the chelator (1,3-PDAAO or Glutarimidedioxime) in a physiologically relevant buffer (e.g., 0.1 M HEPES, pH 7.4). Prepare a 500μM titrant solution of Uranyl Nitrate ( UO2​(NO3​)2​ ) in the exact same buffer to prevent heat-of-mixing artifacts.

  • Degassing: Degas both solutions under vacuum for 10 minutes to prevent bubble formation inside the ITC cell, which causes erratic baseline spikes.

  • Titration Execution: Load the chelator into the sample cell and the uranyl solution into the injection syringe. Program the ITC for 25 injections of 2μL each, with a 150-second spacing between injections at 25∘C .

  • Self-Validation Checkpoint: Monitor the baseline between injections. Causality note: If the baseline fails to return to zero before the next injection, the reaction kinetics are too slow, or secondary hydrolysis is occurring. In such cases, increase the injection spacing to 300 seconds.

  • Data Extraction: Integrate the heat peaks and fit the data to an independent binding model to extract ΔH and Kd​ . Calculate ΔS using the equation ΔG=−RTln(Ka​)=ΔH−TΔS .

Protocol 2: In Vitro Competitive Serum Extraction Assay

Purpose: To validate the chelator's ability to selectively bind target actinides in the presence of competing biological transition metals (e.g., Vanadium, Iron)[2].

Step-by-Step Workflow:

  • Matrix Spiking: Spike synthetic human serum with 1μM Uranyl Acetate, 5μM Sodium Metavanadate, and 10μM Ferric Chloride.

  • Chelation: Introduce 10μM of the test chelator (1,3-PDAAO) into the spiked serum. Incubate at 37∘C for 2 hours under gentle orbital shaking.

  • Separation: Pass the mixture through a 3 kDa MWCO (Molecular Weight Cut-Off) centrifugal filter. Causality note: The free chelator-metal complexes will pass into the filtrate, while unchelated metals bound to bulky serum proteins (like transferrin) will be retained.

  • Self-Validation Checkpoint: Run a control sample containing only the spiked metals (no chelator) through the filter. If metals appear in the filtrate of the control, the filter membrane is compromised or the metals are not properly protein-bound, invalidating the selectivity ratio.

  • Quantitation: Acid-digest the filtrate using 2% HNO3​ and analyze via ICP-MS to determine the exact molar ratio of extracted U vs. V and Fe.

Workflow cluster_ITC Protocol 1: Thermodynamics cluster_Assay Protocol 2: Selectivity Start Chelator Selection (1,3-PDAAO vs Traditional) ITC Isothermal Titration Calorimetry (ITC) Start->ITC Buffer Solution Assay Competitive Serum Extraction Assay Start->Assay Spiked Serum Thermo Extract ΔH, ΔS, Kd Prove Pre-organization ITC->Thermo Data Final Validation: Affinity & Selectivity Correlation Thermo->Data ICP ICP-MS Quantitation (U vs V/Fe) Assay->ICP ICP->Data

Figure 2: Parallel experimental workflow for validating the thermodynamic and selective advantages of novel amidoxime chelators.

Conclusion for Drug Development

For drug development professionals engineering decorporation agents, the shift from flexible polymers to rationally designed, pre-organized small molecules is critical. 1,3-Phenylenediacetamidoxime demonstrates that by paying the entropic cost during chemical synthesis (via a rigid phenyl backbone), the resulting chelator acts with vastly superior kinetics and selectivity in vivo. This prevents the irreversible binding of essential trace minerals (like Vanadium) while ensuring rapid clearance of highly toxic actinides.

References

  • Design Strategies to Enhance Amidoxime Chelators for Uranium Recovery ACS Applied Materials & Interfaces / UNT URL
  • National Institutes of Health (PMC)
  • Stable Chelation of the Uranyl Ion by Acyclic Hexadentate Ligands: Potential Applications for 230U Targeted α-Therapy Inorganic Chemistry - ACS Publications URL
  • Complexation of uranium(VI)
  • Theoretical Insights on the Interaction of Uranium with Amidoxime and Carboxyl Groups Inorganic Chemistry - ACS Publications URL

Sources

Validation

A Comparative Guide to Analytical Methodologies for the Quantification of 1,3-Phenylenediacetamidoxime

This guide provides an in-depth comparison of analytical methodologies for the robust quantification of 1,3-phenylenediacetamidoxime, a key organic intermediate. Designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methodologies for the robust quantification of 1,3-phenylenediacetamidoxime, a key organic intermediate. Designed for researchers, scientists, and drug development professionals, this document details the development and validation of a specific High-Performance Liquid Chromatography (HPLC) method and objectively compares its performance against alternative analytical techniques. The content herein is structured to provide not just procedural steps, but the scientific rationale underpinning the experimental design, ensuring technical accuracy and field-proven insights.

Introduction: The Analytical Imperative for 1,3-Phenylenediacetamidoxime

1,3-Phenylenediacetamidoxime (C₁₀H₁₄N₄O₂) is an aromatic diamidoxime whose precise quantification is critical in various stages of chemical synthesis and pharmaceutical development.[1] Amidoximes serve as versatile precursors for synthesizing heterocyclic compounds like 1,2,4-oxadiazoles and are crucial in the development of various pharmacologically active agents.[2][3] The purity and concentration of 1,3-phenylenediacetamidoxime directly impact reaction yields, impurity profiles, and the overall safety and efficacy of final products. Consequently, a validated, reliable, and fit-for-purpose analytical method is not just a regulatory requirement but a scientific necessity.

This guide details a robust HPLC method, validated according to the stringent criteria of the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compares it with UV-Vis Spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

Part 1: HPLC Method Development: A Rationale-Driven Approach

The selection of an analytical method is a function of the analyte's physicochemical properties and the intended purpose of the analysis. For 1,3-phenylenediacetamidoxime, an aromatic compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection presents an optimal balance of specificity, sensitivity, and accessibility.

1.1. The Causality Behind Experimental Choices

  • Technique Selection (RP-HPLC): 1,3-phenylenediacetamidoxime possesses an aromatic ring and polar amidoxime functional groups, making it ideally suited for separation on a nonpolar stationary phase with a polar mobile phase. This technique provides high-resolution separation from potential starting materials, intermediates, and degradation products.[6]

  • Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is the workhorse of reverse-phase chromatography. Its long alkyl chains provide sufficient hydrophobicity to retain the aromatic core of the analyte, while allowing for fine-tuned elution control through modification of the mobile phase. A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size offers a good compromise between resolution and analysis time.

  • Mobile Phase (Methanol:Water): A mobile phase consisting of methanol and water is a common, effective, and economical choice for the elution of moderately polar aromatic compounds. An isocratic elution (constant mobile phase composition) is preferred for its simplicity and robustness in a quality control environment. The optimal ratio is determined experimentally to achieve a retention time that is long enough for good separation but short enough for high throughput (e.g., a retention time of 3-7 minutes).

  • Detector (UV-Vis Diode Array Detector - DAD): Aromatic compounds, including 1,3-phenylenediacetamidoxime, exhibit strong absorbance in the UV region due to their conjugated π-electron systems.[7] A DAD is selected over a simple UV detector for its ability to acquire the full UV spectrum of the eluting peak. This capability is invaluable for:

    • Peak Purity Analysis: Confirming the spectral homogeneity of the analyte peak.

    • Method Specificity: Ensuring the peak is not co-eluting with impurities.

    • Optimal Wavelength Selection: The wavelength of maximum absorbance (λmax), determined from the UV spectrum (typically around 255-275 nm for aromatic compounds), is used for quantification to ensure maximum sensitivity.[7]

1.2. Optimized Chromatographic Conditions

The following table summarizes the proposed, optimized conditions for the HPLC analysis.

ParameterRecommended ConditionRationale
Instrument HPLC with Diode Array Detector (DAD)Provides spectral data for peak purity and specificity.
Column C18, 150 mm x 4.6 mm, 5 µmStandard for reverse-phase separation of aromatic compounds.
Mobile Phase Methanol : Water (60:40 v/v), IsocraticSimple, robust, and effective for eluting the analyte.
Flow Rate 1.0 mL/minProvides good peak shape and reasonable run time.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detection λ 265 nm (or experimentally determined λmax)Maximizes sensitivity for the aromatic analyte.[7]
Run Time 10 minutesAllows for elution of the analyte and any late-eluting impurities.

Part 2: A Framework for Method Validation: Ensuring Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following validation parameters are assessed based on the ICH Q2(R1) guideline to establish the method's performance characteristics and ensure its reliability.[4][8][9]

Validation Workflow Diagram

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Use Dev Develop & Optimize Chromatographic Conditions Specificity Specificity (Placebo, Impurities) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Flow, Temp, % Organic) LOD_LOQ->Robustness Routine Routine Sample Analysis & System Suitability Robustness->Routine

Caption: Workflow for HPLC method validation from development to routine application.

2.1. Summary of Validation Parameters and Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria (Assay)
Specificity To demonstrate that the signal is unequivocally from the analyte of interest.[9]Peak is spectrally pure; no interference from placebo or known impurities at the analyte's retention time.
Linearity To verify a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples.
Precision The degree of scatter between a series of measurements.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.[5]Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5]Signal-to-Noise ratio (S/N) of 10:1.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.RSD of results should remain within system suitability limits.

(Acceptance criteria are based on typical requirements for pharmaceutical assays and should be adapted for the specific application.)

Part 3: Comparative Guide to Analytical Techniques

While HPLC is a powerful tool, the choice of an analytical technique should always be fit-for-purpose. Here, we compare the validated HPLC method with two common alternatives: UV-Vis Spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison Logic Diagram

G Start Start: Need to Quantify 1,3-Phenylenediacetamidoxime Q1 Is the sample matrix complex or are impurities a major concern? Start->Q1 UV_Vis UV-Vis Spectrophotometry (Low Specificity, Low Cost) Q1->UV_Vis No (for pure substance) HPLC HPLC-UV (High Specificity, Moderate Cost) Q1->HPLC Yes Q2 Is extreme sensitivity (e.g., trace analysis) or definitive identification required? HPLC->Q2 LC_MS LC-MS (Highest Specificity & Sensitivity, High Cost) Q2->HPLC No Q2->LC_MS Yes

Caption: Decision tree for selecting an appropriate analytical technique.

3.1. Technique Comparison Summary

ParameterHPLC with UV/DADUV-Vis SpectrophotometryLC-MS
Specificity High (Separates analyte from impurities)Low (Measures total absorbance of all chromophores)Very High (Separates by chromatography and mass)[10]
Sensitivity Good (µg/mL to ng/mL range)Moderate (µg/mL range)Excellent (ng/mL to pg/mL range)[11]
Quantitation Excellent (Linear over a wide range)Good (Obeys Beer-Lambert Law for pure samples)[12]Excellent (Requires appropriate internal standards)[10]
Identification Tentative (Based on retention time and UV spectrum)NoneDefinitive (Based on mass-to-charge ratio)
Cost ModerateLowHigh
Complexity ModerateLowHigh
Best For Routine QC, purity testing, stability studies.Quick estimation of pure substance concentration.Metabolite ID, trace impurity analysis, bioanalysis.[13]

3.2. In-Depth Comparison

  • HPLC-UV/DAD (The Recommended Method): This method offers the best combination of performance and cost-effectiveness for most applications involving 1,3-phenylenediacetamidoxime, such as monitoring reaction progress, quantifying the compound in a drug substance, and performing stability testing. Its ability to physically separate the analyte from other components before detection is its key advantage over simple spectrophotometry.[14]

  • UV-Vis Spectrophotometry: This technique is simple, fast, and inexpensive.[12] However, it lacks specificity. Any impurity or solvent that absorbs at the analytical wavelength will interfere with the measurement, leading to inaccurate results. It is only suitable for a rapid, non-specific check of a highly pure, known substance in a non-absorbing solvent.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the highest level of specificity and sensitivity.[10][11] It couples the separation power of HPLC with the detection power of mass spectrometry, which measures the mass-to-charge ratio of the analyte.[15] This allows for definitive identification and the ability to detect and quantify the analyte at extremely low levels, even in highly complex matrices like biological fluids.[16] The high cost and complexity of LC-MS make it overkill for routine quality control but essential for specialized applications like impurity identification or pharmacokinetic studies.

Part 4: Key Experimental Protocols

The following protocols provide step-by-step guidance for performing the analysis and validation.

Protocol 4.1: Preparation of Standard and Sample Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 1,3-phenylenediacetamidoxime reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (e.g., 100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. This solution corresponds to the 100% level for assay determination.

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh an amount of the sample equivalent to about 10 mg of 1,3-phenylenediacetamidoxime into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 4.2: Execution of the Linearity Study

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the Standard Stock Solution with the mobile phase. The concentration range should bracket the working standard concentration (e.g., 50, 80, 100, 120, and 150 µg/mL).

  • Inject Standards: Inject each calibration standard into the HPLC system in triplicate.

  • Construct Calibration Curve: Plot the mean peak area response against the corresponding concentration for each level.

  • Perform Linear Regression: Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line. The r² value must meet the acceptance criterion (e.g., ≥ 0.999) to confirm linearity.

Conclusion

The validated reverse-phase HPLC method detailed in this guide provides a reliable, specific, and robust tool for the quantification of 1,3-phenylenediacetamidoxime. It is demonstrated to be superior to UV-Vis spectrophotometry for any application requiring specificity and is more practical and cost-effective than LC-MS for routine quality control and assay purposes. The successful validation of this method, grounded in the principles of the ICH Q2(R1) guideline, ensures that it is suitable for its intended purpose, providing trustworthy and accurate results for researchers and drug development professionals.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. Available from: [Link]

  • Wang, S., et al. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available from: [Link]

  • Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX. Available from: [Link]

  • Gomes, F. P., et al. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta. Available from: [Link]

  • U.S. Food and Drug Administration. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Korfmacher, W. A. (2005). Fast LC/MS in the analysis of small molecules. ResearchGate. Available from: [Link]

  • Neto, G. O., et al. (2022). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • Kellmann, M., et al. (2009). LC–API-MS(/MS) for Biological Samples: Importance of Hydrophobicity, Molecular Weight and Structural Development. LCGC International. Available from: [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]

  • Digital Commons @ Cal Poly. UV-Vis Characterization of Aromatic Content in Bio-oil. Available from: [Link]

  • University of Babylon. UV-Vis Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. September 2024. Available from: [Link]

  • Inam, F., et al. (2025). Modern Analytical Technique for Characterization Organic Compounds. ResearchGate. Available from: [Link]

  • Montavon, G. (2023). Simple Methods to Analyse Compounds Using Flame Ionization Detectors. Journal of Analytical and Bioanalytical Techniques. Available from: [Link]

  • ACS Publications. (2024). Low-Cost Alternative for Online Analysis of Volatile Organic Compounds. Analytical Chemistry. Available from: [Link]

  • ResearchGate. Absorbance values of aromatic compounds measured using a UV-Vis.... Available from: [Link]

  • SciELO. (2014). Development of Alternative Methods for Determining Soil Organic Matter. Revista Brasileira de Ciência do Solo. Available from: [Link]

  • ACS Publications. (2012). Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology. Organic Process Research & Development. Available from: [Link]

  • Cheméo. Chemical Properties of 1,3-Phenylenediamine (CAS 108-45-2). Available from: [Link]

  • Chatchakorn, O., et al. (2016). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. PMC. Available from: [Link]

  • NIST. 1,3-Phenylenediamine. Available from: [Link]

  • Wikipedia. m-Phenylenediamine. Available from: [Link]

  • ResearchGate. Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology | Request PDF. Available from: [Link]

  • RSC Publishing. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to FTIR Spectra Analysis of 1,3-Phenylenediacetamidoxime and its Metal Complexes

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of 1,3-phenylenediacetamidoxime and its coordination complexes with various metal ions. Designed for researchers and p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of 1,3-phenylenediacetamidoxime and its coordination complexes with various metal ions. Designed for researchers and professionals in chemistry and drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure, metal coordination, and the resulting vibrational spectra.

Introduction: The Significance of Amidoximes in Coordination Chemistry

Amidoximes are a fascinating class of organic compounds characterized by the functional group RC(=NOH)NH₂.[1][2] Their significance lies in their exceptional ability to act as powerful chelating agents for a wide range of metal ions. This property is attributed to the presence of both a hard base (the oxime oxygen) and a borderline base (the imine nitrogen), allowing them to form stable complexes with numerous metals. 1,3-Phenylenediacetamidoxime, the subject of this guide, features two such amidoxime groups attached to a central aromatic ring, making it a potent bis-chelating ligand capable of forming intricate coordination polymers and complexes.

FTIR spectroscopy is an indispensable, non-destructive technique for probing the structural changes that occur within a ligand upon coordination to a metal ion.[3] By measuring the absorption of infrared radiation, we can identify the vibrational modes of specific functional groups. The formation of a coordinate bond alters the electron density and bond order of the participating functional groups, leading to predictable shifts in their vibrational frequencies. This guide will dissect these spectral shifts to elucidate the binding modes of 1,3-phenylenediacetamidoxime with metal centers.

Structural Overview and Vibrational Logic

To interpret the FTIR spectra, we must first understand the structure of the free ligand, 1,3-phenylenediacetamidoxime.

Caption: Structure of 1,3-phenylenediacetamidoxime ligand.

The key vibrational modes we will monitor are associated with the aromatic ring and, most critically, the two amidoxime functional groups.

FTIR Spectral Profile of the Free Ligand

The spectrum of uncomplexed 1,3-phenylenediacetamidoxime is a composite of its constituent parts. The principal absorption bands are assigned based on established group frequencies.[3][4][5]

Wavenumber (cm⁻¹)Vibration ModeIntensityCharacteristics & Causality
3450 - 3200ν(N-H) of -NH₂ groupStrongTypically appears as two sharp peaks corresponding to the symmetric and asymmetric stretching of the primary amine.
3300 - 3100ν(O-H) of =N-OH groupStrongA broad band due to hydrogen bonding between ligand molecules in the solid state.[1][6]
3100 - 3000ν(C-H) aromaticMediumStretching vibrations of the C-H bonds on the phenyl ring. Their position >3000 cm⁻¹ is characteristic of sp² C-H bonds.[7]
~2920ν(C-H) aliphaticMediumStretching of the methylene (-CH₂-) bridge connecting the phenyl ring to the amidoxime group.
1680 - 1640ν(C=N) oximeStrongThis strong absorption is due to the carbon-nitrogen double bond stretching, a key indicator for coordination.[2][8]
1600, 1500, 1450ν(C=C) aromatic in-ringMed-StrongMultiple bands arising from the stretching vibrations within the benzene ring.[5][7][9]
960 - 930ν(N-O) oximeStrongStretching of the nitrogen-oxygen single bond, highly sensitive to the electronic environment and coordination.[6][8][10]
900 - 675δ(C-H) aromatic out-of-planeStrongBending vibrations ("oop") whose exact positions can indicate the substitution pattern on the aromatic ring.[5][7]

Comparative Analysis: The Impact of Metal Coordination

When 1,3-phenylenediacetamidoxime coordinates to a metal ion, significant and diagnostic shifts occur in its FTIR spectrum. Amidoximes typically chelate through the oxime nitrogen and the deprotonated oxime oxygen, forming a stable five-membered ring with the metal center.[6] This binding event is the cause of the observed spectral changes.

Coordination_Workflow cluster_ligand_features FTIR Spectrum of Ligand cluster_complex_features FTIR Spectrum of Complex Ligand Free Ligand (1,3-phenylenediacetamidoxime) Complex Coordination Complex [M(Ligand)n] Ligand->Complex Coordination Reaction OH_stretch Strong, Broad ν(O-H) ~3200 cm⁻¹ CN_stretch Strong ν(C=N) ~1660 cm⁻¹ NO_stretch Strong ν(N-O) ~940 cm⁻¹ Metal Metal Ion (e.g., Cu²⁺, Ni²⁺, Co²⁺) Metal->Complex Coordination Reaction OH_disappears ν(O-H) Disappears (Deprotonation) CN_shift ν(C=N) Shifts (Red Shift to ~1635 cm⁻¹) NO_shift ν(N-O) Shifts (Blue Shift to ~980 cm⁻¹) MN_MO_bands New Bands Appear ν(M-O), ν(M-N) (600-400 cm⁻¹)

Caption: Logical workflow comparing key FTIR spectral features before and after metal coordination.

Key Spectral Shifts and Their Mechanistic Interpretation:

  • ν(O-H) Band Disappearance: The most dramatic change is the disappearance or significant attenuation of the broad O-H stretching band. This is compelling evidence that the oxime proton is lost upon coordination, and the metal binds to the oxygen atom.

  • Shift in ν(C=N) Frequency (Red Shift): The C=N stretching vibration typically shifts to a lower wavenumber (a "red shift") by 15-30 cm⁻¹. This occurs because when the nitrogen atom donates its lone pair of electrons to form a coordinate bond with the metal, electron density is pulled away from the C=N double bond. This weakens the bond, lowering the energy (and thus the frequency) required to excite its vibration.[11]

  • Shift in ν(N-O) Frequency (Blue Shift): Conversely, the N-O stretching vibration often shifts to a higher wavenumber (a "blue shift").[6][8] This is explained by the delocalization of electrons in the newly formed chelate ring. The coordination enhances the double bond character of the N-O bond, strengthening it and increasing its vibrational frequency.

  • Appearance of New Low-Frequency Bands: The formation of new bonds between the metal and the ligand gives rise to new vibrational modes. Look for the appearance of weak to medium intensity bands in the far-infrared region (typically below 600 cm⁻¹). These bands, absent in the free ligand spectrum, can be assigned to the M-O and M-N stretching vibrations, providing direct proof of coordination.[11]

Comparative Data Summary
Vibration ModeTypical Free Ligand (cm⁻¹)Expected in Metal Complex (cm⁻¹)ChangeRationale for Change
ν(O-H)~3200 (Broad)Absent or very weakDisappearsDeprotonation of the hydroxyl group for coordination via the oxygen atom.
ν(C=N)~1660~1635Red ShiftWeakening of the C=N bond due to electron donation from nitrogen to the metal center.[11]
ν(N-O)~940~980Blue ShiftIncreased double bond character of the N-O bond within the chelate ring structure.[6][8]
ν(M-O) / ν(M-N)Absent600 - 400New BandsFormation of new coordinate bonds between the metal ion and the ligand's O/N atoms.[11]

Experimental Protocols

Scientific integrity demands reproducible methodologies. The following protocols provide a self-validating system for synthesis and analysis.

A. Synthesis of 1,3-Phenylenediacetonitrile (Precursor)

This is a plausible precursor synthesis. The di-nitrile is the common starting material for the di-amidoxime.

  • Reaction Setup: To a solution of 1,3-bis(bromomethyl)benzene (1 eq.) in ethanol, add potassium cyanide (2.2 eq.) dissolved in a minimum amount of water.

  • Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling, pour the reaction mixture into ice water. The solid product, 1,3-phenylenediacetonitrile, will precipitate.

  • Purification: Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent like ethanol to obtain the pure dinitrile.

B. Synthesis of 1,3-Phenylenediacetamidoxime (Ligand)

This protocol is based on the standard conversion of nitriles to amidoximes.[12]

  • Hydroxylamine Solution: Prepare a solution of hydroxylamine hydrochloride (2.5 eq.) and sodium carbonate (1.5 eq.) in a 1:1 mixture of ethanol and water. Stir for 20 minutes.

  • Reaction: Add the synthesized 1,3-phenylenediacetonitrile (1 eq.) to the hydroxylamine solution.

  • Reflux: Heat the mixture to reflux for 8-12 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Isolation: Cool the reaction mixture. The product, 1,3-phenylenediacetamidoxime, will often precipitate. If not, reduce the solvent volume under vacuum.

  • Purification: Filter the solid product, wash with cold water, and recrystallize from aqueous ethanol to achieve high purity. Confirm structure using ¹H NMR and ¹³C NMR.

C. Synthesis of a Metal Complex (e.g., Copper(II) Complex)
  • Ligand Solution: Dissolve 1,3-phenylenediacetamidoxime (2 eq.) in hot ethanol.

  • Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (1 eq.) in ethanol.

  • Complexation: Slowly add the metal salt solution dropwise to the hot ligand solution with constant stirring. An immediate color change and/or precipitation of the complex should be observed.

  • Reflux: Gently reflux the mixture for 1-2 hours to ensure complete reaction.

  • Isolation & Purification: Cool the mixture to room temperature. Filter the solid complex, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.

D. FTIR Sample Preparation and Analysis (KBr Pellet Method)
  • Preparation: Thoroughly grind 1-2 mg of the sample (ligand or complex) with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogenous powder.

  • Pellet Pressing: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.[13]

  • Scan: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Average multiple scans (e.g., 32) to improve the signal-to-noise ratio.[14]

  • Background Correction: Record a background spectrum of the empty sample chamber and subtract it from the sample spectrum to remove atmospheric (H₂O, CO₂) interference.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Characterization Start 1,3-Bis(bromomethyl)benzene + KCN Dinitrile 1,3-Phenylenediacetonitrile Start->Dinitrile Nucleophilic Substitution Ligand_Synth Dinitrile + NH₂OH·HCl Dinitrile->Ligand_Synth Add to Ligand 1,3-Phenylenediacetamidoxime (Free Ligand) Ligand_Synth->Ligand Reflux Complex Metal Complex Ligand->Complex Complexation Reaction Grind Grind with KBr Ligand->Grind Metal_Salt Metal Salt (e.g., CuCl₂·2H₂O) Metal_Salt->Complex Complexation Reaction Complex->Grind Press Press into Pellet Grind->Press FTIR Acquire FTIR Spectrum (4000-400 cm⁻¹) Press->FTIR Compare Compare Spectra: Ligand vs. Complex FTIR->Compare

Caption: Workflow for the synthesis of the ligand and its metal complex, followed by FTIR analysis.

Conclusion

The FTIR analysis of 1,3-phenylenediacetamidoxime and its metal complexes provides a clear and powerful method for confirming coordination and elucidating the binding mode. The key diagnostic markers—the disappearance of the ν(O-H) band, the red shift of the ν(C=N) band, the blue shift of the ν(N-O) band, and the emergence of new ν(M-O) and ν(M-N) bands—collectively build a compelling case for chelation via the deprotonated oxime oxygen and the imine nitrogen. This guide equips researchers with the foundational knowledge and practical protocols to confidently apply this technique in the characterization of novel coordination compounds.

References

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